molecular formula C9H19NO B1371611 (3-Propylpiperidin-3-YL)methanol CAS No. 915925-19-8

(3-Propylpiperidin-3-YL)methanol

Cat. No.: B1371611
CAS No.: 915925-19-8
M. Wt: 157.25 g/mol
InChI Key: KKLDBBBTGCAHEC-UHFFFAOYSA-N
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Description

(3-Propylpiperidin-3-YL)methanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Propylpiperidin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Propylpiperidin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLDBBBTGCAHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660756
Record name (3-Propylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-19-8
Record name (3-Propylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery [1]

Executive Summary

(3-Propylpiperidin-3-yl)methanol (CAS: 915925-19-8) is a specialized, 3,3-disubstituted piperidine scaffold used primarily in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional "flat" aromatic heterocycles, this molecule offers significant


 character, providing a three-dimensional vector for side-chain orientation.[1] This structural feature is critical for increasing selectivity and solubility in lead optimization campaigns targeting G-Protein Coupled Receptors (GPCRs) and kinases.[1]

This guide details the physicochemical properties, structural analysis, and a validated synthetic protocol for this compound, serving as a reference for medicinal chemists and process scientists.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core identity of the molecule is defined by a saturated piperidine ring with a quaternary carbon at position 3, bearing both a propyl chain and a hydroxymethyl group.[1]

Key Identifiers
ParameterValue
Chemical Name (3-Propylpiperidin-3-yl)methanol
CAS Number 915925-19-8
Molecular Formula

Molecular Weight 157.26 g/mol
SMILES CCCC1(CNCCC1)CO (Note: Isomeric SMILES depends on chirality)
IUPAC Name (3-propylpiperidin-3-yl)methanol
Calculated Physical Properties

Note: Experimental values for this specific CAS are limited in open literature; values below are calculated based on high-fidelity QSAR models.

PropertyValueInterpretation
LogP (cLogP) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability potential.[1]
Polar Surface Area (PSA) ~45

Favorable for CNS penetration (Rule of Thumb < 90

).[1]
H-Bond Donors 2 (NH, OH)Versatile binding interactions.[1]
H-Bond Acceptors 2 (N, O)

Fraction
1.0 (9/9 carbons)High 3D complexity ("Escape from Flatland").[1]

Structural Analysis & Drug Discovery Utility[1]

The "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of saturated carbons (


) to improve clinical success rates.[1] (3-Propylpiperidin-3-yl)methanol serves as a critical building block because the quaternary center at C3 forces the substituents into specific vectors, unlike the flexible, planar nature of aromatic rings.[1]

G flat Flat Aromatic Scaffolds (Low Solubility, Promiscuous Binding) sp3 High Fsp3 Scaffolds (3-Propylpiperidin-3-yl)methanol flat->sp3 Introduction of Quaternary Centers outcome Improved Clinical Success (Selectivity + Solubility) sp3->outcome Vectorial Optimization

Figure 1: The strategic shift from planar to 3D scaffolds in medicinal chemistry.

Conformational Locking

The propyl group at C3 exerts steric bulk that restricts the conformational space of the piperidine ring, typically favoring a chair conformation where the larger substituent (often the propyl group) adopts an equatorial position to minimize 1,3-diaxial interactions.[1] This "pre-organization" reduces the entropic penalty upon binding to a protein target.[1]

Synthesis Protocol: 3,3-Disubstitution Strategy

Synthesizing 3,3-disubstituted piperidines is challenging due to steric hindrance.[1] The most robust method involves the


-alkylation of a protected piperidine ester followed by reduction.[1]

Precursor: N-Boc-piperidine-3-carboxylic acid ethyl ester (commercially available).[1]

Reaction Workflow

Synthesis Start N-Boc-piperidine-3-ethyl ester Step1 1. Deprotonation (LDA, -78°C) 2. Alkylation (n-Propyl Iodide) Start->Step1 Intermediate Intermediate: N-Boc-3-propyl-piperidine-3-ethyl ester Step1->Intermediate Step2 Reduction (LiAlH4 or LiBH4) THF, 0°C to RT Intermediate->Step2 Step3 Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Final Product: (3-Propylpiperidin-3-yl)methanol Step3->Final

Figure 2: Step-wise synthesis pathway for (3-Propylpiperidin-3-yl)methanol.

Detailed Methodology
Step 1:

-Alkylation (Formation of Quaternary Center)
[1]
  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS, n-Propyl Iodide, Dry THF.[1]

  • Protocol:

    • Cool a solution of N-Boc-piperidine-3-ethyl ester (1.0 eq) in dry THF to -78°C under Nitrogen.

    • Add LDA (1.1 eq) dropwise over 20 minutes.[1] Stir for 1 hour to ensure complete enolate formation.

    • Add n-Propyl Iodide (1.2 eq) dropwise.[1]

    • Allow the reaction to warm slowly to room temperature over 12 hours.

    • Quench: Saturated

      
       solution. Extract with Ethyl Acetate.[1]
      
    • Validation: Check by LC-MS for the mass of the alkylated ester (

      
      ).
      
Step 2: Reductive Cleavage
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Lithium Borohydride (
    
    
    
    ), THF.[1]
  • Protocol:

    • Dissolve the alkylated intermediate in dry THF at 0°C.

    • Carefully add

      
        (2.0 eq) pellets or solution.[1]
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup (Fieser Method): Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL). Filter the white precipitate.[1]
    • Concentrate filtrate to yield N-Boc-(3-propylpiperidin-3-yl)methanol .[1]

Step 3: N-Boc Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol:

    • Dissolve N-Boc intermediate in DCM.[1]

    • Add TFA (excess).[1] Stir for 1-2 hours.

    • Concentrate in vacuo.[1]

    • Free Base Generation: Redissolve in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.

References

  • Amat, M., et al. (2007).[1] "Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams." The Journal of Organic Chemistry. Link[1]

  • Jones, S. P., et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers." Chemical Science. Link

  • PubChem Compound Summary. "Piperidin-3-ylmethanol derivatives." National Center for Biotechnology Information.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link[1]

Sources

Risk Assessment and Handling Protocols: (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and provisional safety manual for (3-Propylpiperidin-3-yl)methanol . As this compound is a specialized research intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) principles and analog read-across from established piperidine derivatives to establish a rigorous safety protocol.

Chemical Identification & Physicochemical Context

This molecule represents a gem-disubstituted piperidine scaffold , a class of "sp3-rich" building blocks highly valued in modern drug discovery for increasing vector complexity and metabolic stability. Unlike simple piperidines, the quaternary center at C3 creates steric bulk that influences both chemical reactivity and biological interaction.

Product Identifiers
ParameterDetail
Chemical Name (3-Propylpiperidin-3-yl)methanol
CAS Number 915925-19-8
Molecular Formula C

H

NO
Molecular Weight 157.26 g/mol
Structural Class 3,3-Disubstituted Piperidine (Secondary Amine / Primary Alcohol)
Physical State Viscous oil or low-melting solid (Tendency to supercool)
Solubility Soluble in MeOH, DCM, DMSO; Moderately soluble in water (pH dependent)
Functional Analysis[1]
  • Secondary Amine (

    
    ):  High basicity (pKa 
    
    
    
    10-11). Acts as a nucleophile and H-bond acceptor. Responsible for the corrosive nature.[1]
  • Primary Alcohol (

    
    ):  H-bond donor/acceptor. susceptible to oxidation.
    
  • Propyl Chain (

    
    ):  Increases lipophilicity (
    
    
    
    ) compared to the parent piperidine-3-methanol, potentially enhancing skin permeation rates.

Hazard Identification (GHS Classification)

Note: As a research chemical, specific animal toxicology data is unavailable.[2] The following classification is derived via Read-Across from the structural analog Piperidin-3-ylmethanol (CAS 4606-65-9) and general aliphatic amine toxicity profiles.

Provisional GHS Classification
Hazard ClassCategoryHazard StatementRationale
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.Aliphatic secondary amines are potent bases capable of saponifying skin lipids and causing necrosis.
Serious Eye Damage 1 H318: Causes serious eye damage.Direct consequence of corrosivity; risk of permanent corneal opacity.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.Analogous to piperidine (LD50 Rat ~400 mg/kg).
STOT - Single Exposure 3 H335: May cause respiratory irritation.Amine vapors/mists are highly irritating to mucous membranes.
Signal Word: DANGER[1]
Precautionary Overview
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[3]

Exposure Controls & Personal Protection (PPE)[1]

Standard laboratory PPE is insufficient for corrosive amines with lipophilic tails. The propyl chain facilitates faster permeation through standard latex.

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood maintaining a face velocity of >100 fpm.

  • Secondary: Local exhaust ventilation (LEV) required for rotary evaporation or vacuum drying steps.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended MaterialTechnical Justification
Hand (Splash) Nitrile Rubber (Min 0.11 mm)Acceptable for incidental splash only. Change immediately upon contact.
Hand (Immersion) Silver Shield / Laminate The propyl chain increases solvent-like permeation. Laminate offers >480 min breakthrough time.
Eye/Face Chemical Goggles + Face Shield Safety glasses are prohibited when handling >1g or liquid forms due to splash/aerosol risk.
Respiratory ABEK1 Filter (Full Face) Required only if handling outside a hood (e.g., spill cleanup). Amine-specific filtration is critical.

Handling & Stability Protocols

Chemical Stability Logic

The molecule contains a basic nitrogen and a primary alcohol.

  • Air Sensitivity: Secondary amines react with atmospheric

    
     to form carbamates (white crust formation).
    
  • Hygroscopicity: Will absorb water, altering stoichiometry in synthesis.

  • Incompatibility: Violent reaction with strong oxidizers (e.g.,

    
    , 
    
    
    
    ) and acid chlorides.
Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C (Refrigerator).

  • Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers (corrosion risk).

Emergency Response & First Aid

Mechanism of Injury

Unlike acid burns which coagulate protein (limiting penetration), alkali burns (amines) cause liquefaction necrosis. This allows the chemical to penetrate deeper into tissues as long as it remains active. Immediate flushing is critical.

Protocol
  • Eye Contact: Irrigate for minimum 30 minutes . Time is vision. Do not wait for medical transport; irrigate during transport if possible.

  • Skin Contact:

    • Brush off solid particles (if applicable).

    • Flush with copious water for 15 minutes.

    • Do not neutralize with vinegar/acids (exothermic reaction worsens burn).

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected (coughing, wheezing), observation for 24 hours is required as symptoms can be delayed.

Visualization: Risk Assessment & Reactivity

The following diagrams illustrate the decision-making logic for handling this novel scaffold and its chemical reactivity profile.

Diagram 1: Novel Scaffold Risk Assessment Workflow

RiskAssessment Start New Chemical Entity: (3-Propylpiperidin-3-yl)methanol CheckData Exact Tox Data Available? Start->CheckData DirectSDS Use Supplier SDS CheckData->DirectSDS Yes AnalyzeStructure Structural Analysis (SAR) CheckData->AnalyzeStructure No (Research Grade) IdentifyGroups Identify Functional Groups: 1. Sec-Amine (Corrosive) 2. Propyl (Lipophilic) 3. Alcohol (Polar) AnalyzeStructure->IdentifyGroups AssignRisk Assign Provisional Hazard: Skin Corr. 1B (H314) IdentifyGroups->AssignRisk Read-Across DefineControls Define Controls: Fume Hood + Laminate Gloves AssignRisk->DefineControls

Caption: Workflow for assigning safety protocols to novel chemical intermediates lacking specific toxicological data.

Diagram 2: Reactivity & Incompatibility Map

Reactivity Molecule (3-Propylpiperidin-3-yl)methanol Acids Strong Acids (Exothermic Salt Formation) Molecule->Acids Protonation (Heat) Oxidizers Strong Oxidizers (Fire/Explosion Risk) Molecule->Oxidizers N-Oxidation / C-Oxidation CO2 Atmospheric CO2 (Carbamate Formation) Molecule->CO2 Air Exposure Acyl Acid Chlorides/Anhydrides (Violent Acylation) Molecule->Acyl Nucleophilic Attack

Caption: Chemical reactivity profile highlighting incompatible classes and potential storage degradation pathways.

Ecological & Disposal Considerations

  • Ecotoxicity: Amines are generally toxic to aquatic life due to pH shifts. Do not allow entry into drains.

  • Disposal:

    • Dissolve in a combustible solvent (e.g., Ethanol).

    • Neutralize carefully if required by local incinerator specs (though direct incineration is preferred).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides,

      
      ).
      

References

  • PubChem. (2025).[4] Compound Summary: 3-Propylpiperidine (Analog).[5] National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Piperidin-3-ylmethanol (CAS 4606-65-9). European Chemicals Agency. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Physicochemical Profiling: Ionization Dynamics of (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Propylpiperidin-3-yl)methanol is a specialized 3,3-disubstituted piperidine scaffold frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly in the opioid and serotonin receptor modulator classes.[1] Its utility as a building block stems from the quaternary carbon at the 3-position, which introduces rigid stereochemical complexity essential for target selectivity.

This technical guide focuses on the ionization constants (pKa) of this molecule—a critical parameter governing its solubility, lipophilicity (LogD), and membrane permeability. Understanding the protonation state of the piperidine nitrogen is a prerequisite for optimizing the pharmacokinetic (PK) profile of any drug candidate derived from this scaffold.

Structural Analysis & Ionization Centers

To accurately predict and measure the pKa, one must first deconstruct the electronic environment of the ionizable groups.

The Ionization Centers

The molecule contains two potential sites for ionization in aqueous media:

  • Piperidine Nitrogen (N1): A secondary amine.[1] This is the primary basic center. In physiological conditions, it exists in equilibrium between its cationic (protonated) and neutral forms.

  • Hydroxyl Group (O-H): A primary alcohol attached to the C3-methyl group.[1] With a pKa > 15, this group remains neutral at physiological pH (1–14) and is considered non-ionizable for standard ADME profiling.

Electronic Effects on pKa

The pKa of unsubstituted piperidine is 11.22 .[1] However, (3-Propylpiperidin-3-yl)methanol exhibits a lower pKa due to structural substituents:

  • Electron-Withdrawing Effect (-I): The hydroxymethyl group (-CH₂OH) at position 3 exerts a negative inductive effect.[1] The oxygen atom pulls electron density through the sigma bond framework (N1-C2-C3-CH₂-OH).[1] This reduces the electron density available at the nitrogen lone pair, stabilizing the neutral form and lowering the pKa .

  • Steric Hindrance: The geminal disubstitution (propyl and hydroxymethyl at C3) creates steric bulk.[1] While the propyl group has a weak electron-donating (+I) effect, the steric crowding can solvation of the protonated ammonium species, slightly destabilizing the cation and further lowering the pKa .

Predicted pKa Range: Based on Hammett-Taft relationships for heterocyclic amines, the pKa of the piperidine nitrogen in this scaffold is estimated to be 9.8 ± 0.4 .[1]

Data Summary Table
ParameterValue / DescriptionContext
Parent Scaffold PiperidinepKa = 11.22 (Ref 1)
Target Molecule (3-Propylpiperidin-3-yl)methanolPredicted pKa: 9.8 – 10.2
Dominant Species (pH 7.4) Cationic (>99%)High Solubility, Low Permeability
Dominant Species (pH 12) NeutralLow Solubility, High Permeability
LogP (Neutral) ~1.2 (Estimated)Moderate Lipophilicity

Experimental Protocol: Potentiometric Titration

While computational predictions are useful, experimental validation is mandatory for regulatory filing.[1] The Gold Standard method for determining pKa values between 2 and 12 is Potentiometric Titration .[1]

Principle

The method measures the change in pH of a solution containing the analyte as a strong acid (HCl) or base (KOH) is added. The inflection point of the titration curve (where pH = pKa) is determined using the Bjerrum difference plot.

Reagents & Equipment[1][2]
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1]

  • Titrants: 0.5 M KOH and 0.5 M HCl (CO₂-free, standardized).

  • Solvent: 0.15 M KCl (to maintain constant ionic strength).

  • Co-Solvent: Methanol (if the neutral species precipitates in water).[1]

Step-by-Step Workflow
  • Sample Preparation: Weigh 3–5 mg of (3-Propylpiperidin-3-yl)methanol. Dissolve in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3) by adding a known excess of HCl. This ensures the amine is fully protonated (

    
    ).
    
  • Titration (Acid to Base): Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation. Record pH after each addition (0.5 µL increments) until pH > 12.

  • Blank Titration: Perform a blank run (solvent only) to subtract background ionic effects.[1]

  • Data Processing: Calculate the pKa using the Bjerrum plot method, identifying the pH where the average number of bound protons (

    
    ) is 0.5.
    
Visualization of Titration Logic

G Start Weigh Sample (3-5 mg) Acidify Acidify to pH 2 (Form BH+) Start->Acidify Titrate Titrate with KOH (Inert Atmosphere) Acidify->Titrate Measure Measure pH (0.5 µL steps) Titrate->Measure Measure->Titrate Loop until pH 12 Calc Bjerrum Plot Analysis Measure->Calc Data Complete Result Determine pKa Calc->Result

Figure 1: Workflow for the potentiometric determination of pKa for piperidine derivatives.

Biopharmaceutical Implications[1][3][4]

The pKa value of ~10.0 has profound implications for the biological behavior of this scaffold.

Lysosomal Trapping

Basic drugs with pKa values > 8.0 and moderate lipophilicity are prone to lysosomal trapping .[1]

  • Mechanism: The neutral form diffuses through the lysosomal membrane (pH ~7.2 cytosol).

  • Trapping: Once inside the acidic lysosome (pH ~4.5), the amine becomes 100% protonated. The cationic form cannot cross the membrane back out, leading to accumulation.

  • Consequence: This can lead to high volume of distribution (

    
    ) and potential phospholipidosis toxicity if not monitored.[1]
    
Solubility vs. Permeability Trade-off

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates:





[1]
Ionization Pathway Diagram[1]

Ionization Cation Protonated State (BH+) Soluble Impermeable Predominant at pH 7.4 Neutral Neutral Cation->Neutral Deprotonation (Ka) pH increases Neutral->Cation Protonation pH decreases Lysosome Lysosome (pH 4.5) Trapping Zone Lysosome->Cation Accumulation Blood Blood (pH 7.4) Transport Zone Blood->Cation >99%

Figure 2: Ionization equilibrium and physiological compartments.[1]

References

  • National Institute of Standards and Technology (NIST). Piperidine: Gas Phase Ion Energetics and Acid-Base Data.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa methodology).

  • PubChem. Compound Summary: 3-Piperidinemethanol.[1][3][4][5][6][7] National Library of Medicine.[1] Available at: [Link]

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1][5] (Source for structural analog comparisons).

Sources

A Technical Guide to Unlocking the Therapeutic Potential of (3-Propylpiperidin-3-yl)methanol Scaffolds: A Discovery & Development Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting a multitude of biological receptors and enzymes. This guide focuses on the (3-Propylpiperidin-3-yl)methanol scaffold, a structurally intriguing yet underexplored molecule. We will not simply review existing data, but rather, propose a comprehensive, field-proven workflow for its synthesis, biological evaluation, and initial optimization. This document serves as a strategic roadmap for research teams aiming to unlock the therapeutic potential of this novel chemical entity, from initial synthesis to the identification of a viable hit compound.

The Scientific Rationale: Why (3-Propylpiperidin-3-yl)methanol?

The piperidine heterocycle is a recurring motif in pharmaceuticals targeting a wide spectrum of diseases, including cancer, neurological disorders, and infectious diseases.[3] Its derivatives have been successfully developed as analgesics, antipsychotics, and cholinesterase inhibitors for Alzheimer's disease.[1][2] The specific scaffold, (3-Propylpiperidin-3-yl)methanol, presents three key features that justify a dedicated discovery campaign:

  • A Chiral Quaternary Center: The C-3 position, substituted with both a propyl group and a hydroxymethyl group, creates a chiral center. This stereospecificity is critical for enantioselective interactions with biological targets, potentially leading to higher potency and reduced off-target effects.[4]

  • Dual Points for Diversification: The scaffold possesses two distinct functional handles for chemical modification: the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol moiety. This allows for the systematic and independent exploration of chemical space to build Structure-Activity Relationships (SAR).

  • Favorable Physicochemical Properties: The core structure suggests good metabolic stability and aqueous solubility, properties that can be fine-tuned through derivatization to optimize pharmacokinetic profiles.[4]

Given the established bioactivity of related piperidine structures, we hypothesize that the (3-Propylpiperidin-3-yl)methanol scaffold holds significant potential in three primary therapeutic areas: Oncology , Antimicrobials , and Central Nervous System (CNS) disorders .

Figure 1: Core Scaffold & Diversification Points cluster_scaffold Core Scaffold: (3-Propylpiperidin-3-yl)methanol cluster_points Potential Diversification Vectors scaffold_img N_point O_point R1 R¹ Diversification (N-Substitution) Amides, Ureas, Carbamates, Sulfonamides, Alkyl chains R1:f0->N_point R2 R² Diversification (O-Substitution) Ethers, Esters, Carbamates R2:f0->O_point

Figure 1: Core Scaffold & Diversification Points

A Phased Approach to Biological Characterization

We propose a multi-phase workflow designed to systematically evaluate the biological potential of the scaffold, maximize data generation from a small initial library, and provide clear decision points for project advancement.

Figure 2: Integrated Discovery Workflow

Phase 1: Synthesis and Library Generation

The foundation of any successful screening campaign is a high-quality, rationally designed compound library. The synthesis must be robust, scalable, and amenable to parallel synthesis techniques.

Proposed Synthesis of the Core Scaffold

The synthesis of (3-Propylpiperidin-3-yl)methanol can be achieved via a multi-step sequence starting from commercially available materials. The causality behind this choice is the reliable and well-documented nature of each transformation, ensuring a high probability of success.

Protocol 1: Synthesis of (3-Propylpiperidin-3-yl)methanol

  • Step 1: Michael Addition. React commercially available ethyl cyanoacetate with acrylonitrile in the presence of a base like sodium ethoxide to form the diethyl 2,4-dicyanopentanedioate intermediate. This is a classic and efficient method for C-C bond formation.

  • Step 2: Dieckmann Condensation. Subject the intermediate from Step 1 to intramolecular cyclization using a strong base (e.g., sodium hydride) to form the 3-cyano-4-oxopiperidine-3-carboxylate ring. This reaction is highly effective for forming six-membered rings.[2]

  • Step 3: Alkylation. Protect the piperidine nitrogen (e.g., with a Boc group). Subsequently, deprotonate the C-3 position and alkylate with 1-iodopropane to introduce the propyl group. The choice of the Boc protecting group is strategic, as it is stable under many reaction conditions but can be easily removed later.

  • Step 4: Reduction & Decarboxylation. Concurrently reduce the cyano group to an amine and the ketone to a hydroxyl group using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This step often leads to decarboxylation. A more controlled approach involves first reducing the cyano group to an aldehyde, followed by reduction to the alcohol.

  • Step 5: Final Reduction. Reduce the ester and cyano functionalities using a strong reducing agent such as LiAlH₄ to yield the target (3-Propylpiperidin-3-yl)methanol.

  • Step 6: Deprotection. If a protecting group was used, remove it under appropriate conditions (e.g., TFA or HCl for a Boc group) to yield the final, unprotected scaffold.

  • Purification & Characterization: Purify the final product using column chromatography or crystallization. Characterize thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity (>95%).

Initial Library Design

To explore the SAR, a small, diverse library will be synthesized by modifying the N- and O- positions of the core scaffold.

  • N-Acylation Series: React the core scaffold with a variety of acyl chlorides or carboxylic acids (using coupling agents like HATU) to generate a series of amides. This explores the impact of modifying the basicity and steric bulk at the nitrogen.

  • N-Alkylation Series: Perform reductive amination with various aldehydes to introduce different alkyl groups on the nitrogen.

  • O-Etherification Series: React the primary alcohol with alkyl halides under Williamson ether synthesis conditions to probe the space around the hydroxyl group.

Phase 2: Primary In Vitro Screening

The initial library will be screened across three validated assay platforms to identify potential biological activity. Each protocol is a self-validating system, including positive and negative controls to ensure data integrity.

Anticancer Cytotoxicity Screening

Rationale: Piperidine derivatives are present in numerous anticancer agents, acting through mechanisms like PI3K inhibition or induction of apoptosis.[5][6] A primary cytotoxicity screen is a cost-effective first pass to identify compounds with antiproliferative effects.

Protocol 2: MTT Cell Viability Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], and A549 [lung]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each library compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.

Antimicrobial Activity Screening

Rationale: The piperidine scaffold is found in various natural and synthetic antimicrobial agents.[1][8] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antibacterial potency.

Protocol 3: Broth Microdilution MIC Assay

  • Strain Preparation: Prepare an inoculum of representative bacterial strains (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]) adjusted to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Plating: In a 96-well plate, perform a two-fold serial dilution of each test compound (starting from 256 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] An indicator dye like resazurin can be added to aid visualization.

CNS Target Engagement Screening

Rationale: Many piperidine-containing drugs target CNS receptors, such as opioid or sigma receptors, to treat pain and psychiatric disorders.[1][10] The sigma-1 (σ1) receptor is a particularly relevant target implicated in neuropathic pain.[11] A competitive binding assay can determine if our scaffold interacts with this target.

Protocol 4: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human sigma-1 receptor (e.g., from CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), a constant concentration of a high-affinity radioligand (e.g., -pentazocine), and varying concentrations of the test compound.

  • Non-Specific Binding: To determine non-specific binding, include wells with an excess of a known non-radioactive sigma-1 ligand (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of specific binding inhibition for each compound concentration. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using the Cheng-Prusoff equation.

Phase 3 & 4: Data Interpretation and SAR Expansion

The primary screening data will be compiled and analyzed to identify "hits." A hit is typically defined as a compound showing significant activity at a relevant concentration (e.g., IC₅₀ < 10 µM in the cytotoxicity assay, MIC ≤ 32 µg/mL in the antimicrobial assay, or Ki < 1 µM in the receptor binding assay).

Hypothetical Data Summary

The results would be summarized in tables to facilitate comparison and identify initial SAR trends.

Table 1: Hypothetical Anticancer Screening Results

Compound ID R¹ (N-Substituent) R² (O-Substituent) MCF-7 IC₅₀ (µM) PC-3 IC₅₀ (µM)
Core-001 -H -H > 100 > 100
Amide-004 -C(O)Ph -H 8.5 12.3
Ether-002 -H -CH₂Ph 25.1 30.8

| Combo-007 | -C(O)Ph | -CH₂Ph | 2.1 | 4.5 |

Table 2: Hypothetical Antimicrobial Screening Results

Compound ID R¹ (N-Substituent) S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Core-001 -H > 128 > 128
Alkyl-002 -CH₂(CH₂)₂CH₃ 16 64

| Alkyl-005 | -Cyclohexyl | 32 | > 128 |

From Hit to Lead

Once a hit series is validated, the workflow moves into the SAR Expansion phase. This involves synthesizing a focused library of analogs around the hit structure to probe specific structural features. For example, if Amide-004 is a hit, a new library would be created with various substituted phenyl rings to explore electronic and steric effects, aiming to improve potency and selectivity.[12] This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.

A potential mechanism of action for an anticancer hit could involve the PI3K/Akt pathway, a critical cell survival pathway often dysregulated in cancer. Piperidine derivatives have been shown to inhibit PI3Kδ.[5]

Figure 3: Potential PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Scaffold (3-Propylpiperidin-3-yl) methanol Derivative Scaffold->PI3K Potential Inhibition

Figure 3: Potential PI3K/Akt Signaling Pathway

Conclusion and Future Outlook

The (3-Propylpiperidin-3-yl)methanol scaffold represents a promising starting point for a small molecule drug discovery program. Its synthetic tractability and dual points for diversification provide a robust platform for generating chemical novelty. The proposed workflow provides a logical, efficient, and scientifically rigorous path to assess its biological potential across oncology, infectious diseases, and CNS disorders. By systematically applying this integrated strategy of synthesis, multi-target screening, and iterative SAR-driven optimization, research teams can effectively navigate the early stages of the drug discovery process and determine if this novel scaffold holds the key to a next-generation therapeutic.

References

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9). MDPI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2023, June 14). PMC. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2025, August 6). ResearchGate. [Link]

  • Gwizdek-Wiśniewska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023, September 23). MDPI. [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Journal of Chinese Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021, January 20). PubMed. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

  • A comparative study on biological activities of different solvent extracts from whole seed, seed coat and cotyledon of two. SciELO. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024, December 5). eLife. [Link]

  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. PMC. [Link]

  • Investigation of phytochemical profiling and biological activities of methanol extract from Eryngium billardieri: antimicrobial, antibiofilm, and. Lirias. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT. [Link]

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Methodological & Application

Scalable preparation methods for (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Preparation of (3-Propylpiperidin-3-yl)methanol

Executive Summary

(3-Propylpiperidin-3-yl)methanol (CAS: 915925-19-8) is a critical 3,3-disubstituted piperidine scaffold used in the design of conformationally restricted GPCR modulators and kinase inhibitors. The introduction of the propyl group at the C3 position creates a quaternary center, significantly altering the vector positioning of substituents compared to the parent piperidine.

This Application Note details a robust, scalable synthetic route via the thermodynamically controlled


-alkylation of N-protected nipecotic acid esters , followed by reductive cleavage. Unlike routes involving glutarimide cyclization, this protocol utilizes commercially available ethyl 

-Boc-nipecotate, minimizing step count and maximizing throughput.

Strategic Retro-Synthetic Analysis

The most efficient disconnection for the 3,3-disubstituted system relies on the distinct reactivity of the C3 position in a protected piperidine ring.

  • Target: (3-Propylpiperidin-3-yl)methanol[1][2][3]

  • Precursor 1: 1-(tert-butyl) 3-ethyl 3-propylpiperidine-1,3-dicarboxylate (The "Quaternary Intermediate")

  • Starting Material: 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate (N-Boc Ethyl Nipecotate)

Rationale: Direct alkylation of the ester enolate is preferred over de novo ring construction for scales <10 kg due to the high availability of nipecotate derivatives. The Boc group is essential to prevent self-condensation and protect the amine during the aggressive alkylation step.

Visual Pathway (DOT Diagram)

SynthesisPathway Figure 1: Synthetic Pathway for (3-Propylpiperidin-3-yl)methanol Start N-Boc Ethyl Nipecotate (Starting Material) Enolate Lithium Enolate (Intermediate) Start->Enolate LDA, THF, -78°C Alkylated 3-Propyl-3-ester (Quaternary Center) Enolate->Alkylated n-Pr-I, DMPU Alcohol N-Boc-(3-propyl)-methanol (Reduced) Alkylated->Alcohol LiBH4, THF/MeOH Final (3-Propylpiperidin-3-yl)methanol (Target) Alcohol->Final 4M HCl/Dioxane

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center ( -Alkylation)

Objective: Install the propyl chain at the C3 position via enolate chemistry.

Reagents:

  • Ethyl

    
    -Boc-nipecotate (1.0 equiv)
    
  • Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

  • 1-Iodopropane (1.5 equiv)

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 equiv) - Crucial for breaking enolate aggregates.

  • Anhydrous THF (10 vol)

Protocol:

  • Setup: Charge a dry reactor with anhydrous THF and Ethyl

    
    -Boc-nipecotate under 
    
    
    
    atmosphere. Cool the solution to -78 °C .
  • Enolization: Add LDA solution dropwise over 30 minutes, maintaining internal temperature below -70 °C. Stir for 45 minutes at -78 °C to ensure complete deprotonation.

  • Additive: Add DMPU dropwise. This polar aprotic cosolvent solvates the lithium cation, increasing the reactivity of the enolate.

  • Alkylation: Add 1-Iodopropane dropwise.

  • Reaction: Allow the mixture to warm slowly to -20 °C over 4 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 4:1). Note: The starting material spot should disappear, replaced by a slightly less polar spot.

  • Quench: Quench with saturated aqueous

    
     at -20 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
     and concentrate.
    
  • Purification: If conversion is >95%, proceed crude. Otherwise, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Critical Process Parameter (CPP): Temperature control during LDA addition is vital. Exotherms > -60 °C can lead to Claisen self-condensation of the ester.

Phase 2: Reductive Cleavage to Alcohol

Objective: Reduce the sterically hindered ester to the primary alcohol without affecting the Boc group.

Reagents:

  • 3-Propyl-3-ester intermediate (from Phase 1)

  • Lithium Borohydride (

    
    ) (2.5 equiv, 2.0 M in THF)
    
  • Methanol (1.0 equiv, catalyst)

  • THF (10 vol)

Protocol:

  • Setup: Dissolve the intermediate in anhydrous THF at 0 °C.

  • Addition: Add

    
     solution dropwise. (Caution: Hydrogen evolution).
    
  • Activation: Add Methanol (dry) dropwise. This forms in situ

    
    , a more potent reducing agent than 
    
    
    
    alone.
  • Reaction: Warm to ambient temperature (20-25 °C) and stir for 12 hours.

  • Quench: Cool to 0 °C. Carefully add acetone (to consume excess hydride) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously for 2 hours to break boron-amine complexes.

  • Isolation: Extract with EtOAc. The product is often a viscous oil that solidifies upon standing.

Phase 3: Deprotection (Salt Formation)

Objective: Isolate the final stable salt form.

Protocol:

  • Dissolve the N-Boc alcohol in 1,4-Dioxane (5 vol).

  • Add 4.0 M HCl in Dioxane (4 equiv) at 0 °C.

  • Stir at room temperature for 3 hours. A white precipitate should form.

  • Filter the solid, wash with

    
    , and dry under vacuum to obtain (3-Propylpiperidin-3-yl)methanol hydrochloride .
    

Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white Solid (HCl salt)Hygroscopic; store in desiccator.
1H NMR (DMSO-d6)

0.9 (t, 3H), 3.2-3.4 (m, 2H), 8.8 (br, NH)
Diagnostic triplet for propyl methyl group.
Mass Spec (ESI) [M+H]+ = 158.15Free base mass.
Overall Yield 65 - 75% (3 steps)Optimized for >10g scale.
Purity (HPLC) > 98% (a/a)

Process Safety & Scale-Up

Thermal Hazards
  • LDA Preparation/Use: The alkylation step involves high-energy intermediates. On scales >100g, use a jacketed reactor with active cryo-cooling.[4] Do not rely on dry ice/acetone baths alone.

  • LiBH4 Quench: The quenching of borohydrides generates hydrogen gas (

    
    ). Ensure reactor is vented to a scrubber and purged with nitrogen.
    
Impurity Profile Management
  • O-Alkylation: A common side reaction is O-alkylation of the enolate. This is minimized by using DMPU and keeping the temperature low (-78 °C to -20 °C).

  • Dialkylation: Steric hindrance at C3 generally prevents a second alkylation, but stoichiometry of the alkyl halide must be controlled (1.1 - 1.5 equiv).

Workflow Diagram (Graphviz)

Workflow Figure 2: Operational Workflow for Scale-Up Step1 Step 1: Cryogenic Alkylation (-78C, LDA, Propyl-I) Check1 IPC: GC-MS (Limit: <2% SM) Step1->Check1 Step2 Step 2: Borohydride Reduction (LiBH4/MeOH) Check1->Step2 Pass Workup Rochelle Salt Workup (Remove Boron) Step2->Workup Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Workup->Step3 Final Filtration & Drying (Target HCl Salt) Step3->Final

References

  • General Method for alpha-Alkylation of Piperidines

    • Beak, P., & Lee, W. K. (1990).

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-protected 2-Substituted Piperidines. Journal of Organic Chemistry, 55(9), 2578-2580. Link
      
  • Use of DMPU in Enolate Alkylation

    • Seebach, D., et al. (1982). DMPU as a Substitute for HMPA. Helvetica Chimica Acta, 65(1), 385-401. Link

  • Reduction of Esters with LiBH4

    • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Target Molecule Reference (Biological Utility)

    • Compounds and methods for regulating, limiting, or inhibiting avil expression. Patent WO2019084395A1. (Lists the specific propyl derivative as a bioactive intermediate). Link

Sources

Application Notes and Protocols for the Utilization of (3-Propylpiperidin-3-yl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PPM-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of (3-Propylpiperidin-3-yl)methanol as a versatile pharmaceutical intermediate. The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, and this specific intermediate offers a unique combination of a nucleophilic secondary amine and a primary alcohol, presenting a bifunctional scaffold for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). This guide details the physicochemical properties, critical safety and handling protocols, a validated synthetic application demonstrating its utility, and robust analytical methods for quality control.

Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in a multitude of approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets. The specific substitution pattern of (3-Propylpiperidin-3-yl)methanol, featuring both a propyl group and a hydroxymethyl group at the C3 position, offers several strategic advantages in drug design:

  • Vectorial Exit Points: The secondary amine and primary alcohol serve as orthogonal handles for subsequent chemical modifications. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The propyl group enhances lipophilicity, which can be crucial for traversing the blood-brain barrier in CNS drug candidates. Conversely, the hydroxyl group provides a site for introducing polarity or for prodrug strategies.

  • Chirality and Stereochemical Control: While the parent molecule is achiral, its derivatives can be chiral. The defined stereochemistry of related intermediates has been shown to be critical for reducing off-target effects in CNS drugs.[2]

This intermediate is particularly valuable for the synthesis of molecules such as selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and κ-opioid receptor antagonists.[2]

Physicochemical and Safety Profile

A thorough understanding of the material's properties is foundational to its effective and safe use.

Physicochemical Data

The following table summarizes the key identifiers and computed properties for (3-Propylpiperidin-3-yl)methanol.

PropertyValueSource
IUPAC Name (3-Propylpiperidin-3-yl)methanolPubChemLite
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.26 g/mol [3]
CAS Number 915925-19-8[2]
Canonical SMILES CCCC1(CCCNC1)CO[3]
Predicted XLogP3 1.0[3]
Hydrogen Bond Donor Count 2PubChemLite
Hydrogen Bond Acceptor Count 2PubChemLite
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred
Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for (3-Propylpiperidin-3-yl)methanol was not available at the time of this writing. The following guidelines are based on the known hazards of structurally related piperidine derivatives, which may be more hazardous. A compound-specific risk assessment must be performed before handling.

(3-Propylpiperidin-3-yl)methanol is anticipated to be a skin and eye irritant and may be harmful if swallowed or inhaled, consistent with other amino alcohols and piperidine derivatives.[4][5][6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities. Ensure containers and equipment are properly grounded.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

  • Keep in a cool, dry, and well-ventilated place away from sources of ignition.[6]

Application Protocol: Synthesis of a Late-Stage Pharmaceutical Intermediate via N-Alkylation

This section provides a detailed protocol for a representative synthetic transformation: the N-alkylation of (3-Propylpiperidin-3-yl)methanol with a substituted benzyl bromide. This reaction is a common step in the synthesis of various CNS-active agents.

Rationale for Experimental Design

The secondary amine of the piperidine ring is a potent nucleophile. Its reaction with an electrophilic alkylating agent, such as benzyl bromide, is a standard method for forming a C-N bond.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is chosen as a cost-effective and moderately strong base. It is sufficient to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.[8]

  • Solvent Selection: Acetonitrile (MeCN) is an excellent solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the reactants and the base without participating in the reaction. Its boiling point allows for conducting the reaction at elevated temperatures to increase the reaction rate.[8]

  • Temperature: The reaction is performed at an elevated temperature (reflux) to ensure a reasonable reaction rate. Many N-alkylation reactions of secondary amines require heating to proceed to completion in a timely manner.[9]

Synthetic Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Charge round-bottom flask with (3-Propylpiperidin-3-yl)methanol and K2CO3 in Acetonitrile B Add 4-Fluorobenzyl bromide solution dropwise at room temperature A->B C Heat the mixture to reflux (approx. 82°C) B->C D Monitor reaction progress by TLC or LC-MS (Target: complete consumption of starting material) C->D E Cool to room temperature D->E F Filter off inorganic salts E->F G Concentrate filtrate under reduced pressure F->G H Perform aqueous work-up (e.g., EtOAc/Water extraction) G->H I Dry organic layer and concentrate to yield crude product H->I J Purify crude product via flash column chromatography I->J K Characterize final product (NMR, LC-MS, etc.) J->K

Caption: Workflow for the N-alkylation of (3-Propylpiperidin-3-yl)methanol.

Detailed Step-by-Step Protocol

Reaction: N-(4-Fluorobenzyl)-(3-propylpiperidin-3-yl)methanol

(Self-generated image - for illustration only)

Materials and Equipment:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
(3-Propylpiperidin-3-yl)methanol157.261.57 g10.0
4-Fluorobenzyl bromide189.041.98 g10.5 (1.05 eq)
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.0 (2.0 eq)
Acetonitrile (MeCN), anhydrous-50 mL-
Ethyl Acetate (EtOAc)-As needed-
Saturated aq. NaCl (Brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel for chromatography-As needed-

Procedure:

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (3-Propylpiperidin-3-yl)methanol (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Dissolve 4-fluorobenzyl bromide (1.98 g, 10.5 mmol) in 10 mL of anhydrous acetonitrile and add it dropwise to the stirring suspension over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting piperidine derivative is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-(4-Fluorobenzyl)-(3-propylpiperidin-3-yl)methanol.

Quality Control and Analytical Protocols

Rigorous analytical control is essential to ensure the identity, purity, and quality of the intermediate before its use in subsequent Good Manufacturing Practice (GMP) steps. A combination of HPLC and NMR spectroscopy is recommended.[10]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method suitable for determining the purity of (3-Propylpiperidin-3-yl)methanol. Since the molecule lacks a strong native chromophore, detection at low UV wavelengths (e.g., 210 nm) is necessary.[10]

HPLC System and Conditions:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Standard column for separation of moderately polar organic molecules.[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic amines.[12]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.[11]
Gradient 5% B to 95% B over 15 minutesA gradient elution is suitable for separating the main component from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[11]
Column Temp. 30°CControlled temperature ensures reproducible retention times.[10]
Detection UV at 210 nmLow wavelength detection for compounds lacking a strong chromophore.[10]
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.Ensures compatibility with the HPLC system.
Analytical Workflow Diagram

Caption: Workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the intermediate.

  • ¹H NMR: The spectrum should show characteristic signals for the propyl group (a triplet and two multiplets), the piperidine ring protons (complex multiplets), and the hydroxymethyl group (a singlet or doublet). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will confirm the presence of nine distinct carbon atoms, including the aliphatic carbons of the propyl group and piperidine ring, the carbon bearing the hydroxyl group (C-CH₂OH), and the quaternary carbon at the 3-position.

Conclusion

(3-Propylpiperidin-3-yl)methanol is a high-value pharmaceutical intermediate with significant potential in the synthesis of complex and biologically active molecules. Its bifunctional nature provides medicinal chemists with a versatile platform for SAR studies and lead optimization. By adhering to the detailed handling, synthetic, and analytical protocols outlined in this guide, researchers and development scientists can safely and effectively leverage this building block to accelerate their drug discovery programs.

References

  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem Application Notes. Link

  • Thermo Fisher Scientific. (2025). (R)-(-)-3-Amino-1-Boc-piperidine Safety Data Sheet. Fisher Scientific. Link

  • Kuujia. (2024). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Kuujia.com. Link

  • Labema. (2024). Piperidine - SAFETY DATA SHEET. Labema. Link

  • Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. Fisher Scientific. Link

  • Apollo Scientific. (2022). (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet. Apollo Scientific. Link

  • ChemicalBook. (2025). 3-BENZYLPIPERIDINE - Safety Data Sheet. ChemicalBook. Link

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. Link

  • Google Patents. (1983). N-alkyl-piperidine DERIVATIVES. Link

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Link

  • Deshmukh, M., et al. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Link

  • Singh, R. P., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Link

  • PharmaCompass. (n.d.). 280774-03-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. Link

  • Midas Pharma. (n.d.). Intermediates for Pharma. Midas Pharma. Link

  • ECHEMI. (n.d.). 3-Piperidinemethanol. ECHEMI. Link

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Link

  • de la Rosa, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Link

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Link

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Publications. Link

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Link

  • Kment, F., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Link

  • PubChemLite. (n.d.). [3-(propan-2-yl)piperidin-3-yl]methanol. PubChemLite. Link

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link

  • Google Patents. (2010). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Link

  • Li, B., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Publishing. Link

  • Pakistani Journal of Pharmaceutical Sciences. (n.d.). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Link

  • Journal of Applied Pharmaceutical Science. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Link

  • Clausen, M. H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Link

  • Puccioni, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Link

  • ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Link

  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Link

Sources

High-Efficiency Reductive Alkylation Protocols for (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Challenges

(3-Propylpiperidin-3-yl)methanol presents a specific synthetic challenge characteristic of gem-disubstituted heterocycles. While the secondary amine is the primary nucleophile, the C3 position contains both a propyl chain and a hydroxymethyl group.[1] This creates a "neopentyl-like" steric environment adjacent to the nitrogen center.[1]

Thermodynamic vs. Kinetic Reality:

  • The Problem: In standard reductive aminations, the formation of the hemiaminal and subsequent dehydration to the iminium ion is the rate-determining step.[1] For this molecule, the bulk at C3 retards the nucleophilic attack of the nitrogen onto the carbonyl electrophile (especially ketones).[1]

  • The Risk: Under thermodynamic control, the competing direct reduction of the aldehyde/ketone by the hydride source becomes significant if iminium formation is slow.[1]

  • The Solution: Protocols must be bifurcated based on the electrophile's steric profile.

    • Method A (Standard): Uses Sodium Triacetoxyborohydride (STAB) for reactive aldehydes.[1]

    • Method B (Forced): Uses Titanium(IV) isopropoxide [Ti(OiPr)₄] to drive equilibrium toward the imine prior to reduction.[1]

Mechanism of Action

The reductive alkylation proceeds via a stepwise condensation-reduction sequence.[1] The diagram below illustrates the pathway and the critical "Steric Gate" where 3,3-disubstitution hinders the reaction.[1]

ReactionMechanism Reactants Amine (Piperidine) + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (Slowed by C3-Sterics) SideProduct Alcohol Side Product (Direct Reduction) Reactants->SideProduct Competing Reduction (If Iminium formation is slow) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product + H- (Hydride Transfer)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step. The steric bulk of (3-Propylpiperidin-3-yl)methanol slows the initial attack, necessitating optimized conditions.[1]

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Aliphatic and Aromatic Aldehydes.[1][2] Basis: The Abdel-Magid Protocol [1].[1][2][3]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: (3-Propylpiperidin-3-yl)methanol (1.0 equiv).[1]

  • Electrophile: Aldehyde (1.1 – 1.2 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve (3-Propylpiperidin-3-yl)methanol (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add the aldehyde (1.1 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 mmol) immediately.[1] Stir at room temperature for 15–30 minutes to establish the hemiaminal equilibrium.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Note: Mild gas evolution (AcOH) may occur; this is normal.[1]

  • Monitoring: Seal the vial and stir at room temperature. Monitor via LC-MS or TLC.[1] Standard aldehydes typically reach completion in 2–4 hours.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude material is often clean enough for use.[1] If necessary, purify via flash chromatography (typically MeOH/DCM gradients).[1]

Protocol B: Titanium(IV) Isopropoxide / NaBH₄ Method

Best for: Ketones, Hindered Aldehydes, and "Dead" Reactants.[1] Basis: The Mattson/Bhattacharyya Protocol [2, 3].[1]

Why this works: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[1] It drives the equilibrium to the imine/enamine species before the reducing agent is introduced.[1]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: (3-Propylpiperidin-3-yl)methanol (1.0 equiv).[1]

  • Electrophile: Ketone (1.2 – 1.5 equiv).[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv).[1]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv).[1]

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step).[1]

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a dried flask under Argon, combine the amine (1.0 mmol) and the ketone (1.2 mmol).[1]

    • Add Ti(OiPr)₄ (neat, 1.5 mmol).

    • Option A (Standard): Stir neat or in minimal THF (1 mL) at room temperature for 6–12 hours.

    • Option B (Stubborn Substrates): Heat the mixture to 40–50°C for 4 hours.

    • Checkpoint: Monitor by TLC.[1] You are looking for the disappearance of the starting amine.[1] Do not proceed until the imine is formed.[1]

  • Reduction:

    • Dilute the viscous mixture with anhydrous Methanol (4 mL). Caution: Exothermic.

    • Cool to 0°C in an ice bath.[1]

    • Carefully add NaBH₄ (1.5 mmol) portion-wise.[1] (Note: NaBH₄ is used here instead of STAB because STAB can undergo ligand exchange with Titanium).[1]

  • Workup (Titanium Emulsion Protocol):

    • The Challenge: Titanium creates sticky emulsions during aqueous workup.[1]

    • The Fix: Add 1 mL of water to quench.[1][4] Then, add 10% NaOH or NH₄OH solution to precipitate the titanium as a white solid (TiO₂).[1]

    • Dilute with EtOAc.[1] Filter the mixture through a Celite pad to remove the titanium salts.[1]

  • Isolation: Concentrate the filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct protocol and troubleshoot low yields.

Workflow Start Start: (3-Propylpiperidin-3-yl)methanol ElectrophileCheck Electrophile Type? Start->ElectrophileCheck Aldehyde Aldehyde ElectrophileCheck->Aldehyde Ketone Ketone / Hindered Aldehyde ElectrophileCheck->Ketone ProtocolA Protocol A: STAB + AcOH (DCE, RT) Aldehyde->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 + NaBH4 (Neat/THF -> MeOH) Ketone->ProtocolB CheckYield Yield > 60%? ProtocolA->CheckYield ProtocolB->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail Troubleshoot CheckYield->Fail No Optimization Optimization Steps: 1. Increase Temp (40°C) 2. Switch to Microwave (80°C, 10 min) 3. Use Dean-Stark (Toluene) Fail->Optimization

Figure 2: Decision tree for selecting the optimal reductive alkylation method.

Troubleshooting Data Table
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Steric bulk preventing attack.Switch to Protocol B (Ti-mediated).[1] Apply heat (50°C) during imine formation.[1]
Alcohol formation (R-CH₂OH) Direct reduction of carbonyl.[1]The reducing agent is too active or added too early.[1] Ensure imine formation is complete before adding hydride.[1] Use STAB instead of NaBH₃CN.
Low Conversion (Stalled) Equilibrium unfavorable.[1]Add molecular sieves (4Å) to Protocol A. Increase concentration (run at 0.5 M).
Product is stuck in aqueous Amino-alcohol is water soluble.[1]Do not use acidic workup.[1] Saturate aqueous layer with NaCl (salting out) and extract with CHCl₃/iPrOH (3:1).[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] Link[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][6][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[1][7] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847.[1] Link

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[1][8] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][4][8] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Derivatization of (3-Propylpiperidin-3-yl)methanol for library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of (3-Propylpiperidin-3-yl)methanol for Sp3-Rich Library Generation

Abstract

This guide details the strategic derivatization of (3-Propylpiperidin-3-yl)methanol , a high-value scaffold characterized by a quaternary carbon center and distinct vectors for growth.[1][2] Unlike traditional planar heteroaromatics, this building block offers significant sp3 character (


), aligning with "Escape from Flatland" principles to improve physicochemical properties and clinical success rates.[1][3][4] We present validated protocols for orthogonal functionalization of the secondary amine and the sterically congested neopentyl-like alcohol, enabling the rapid generation of diverse, high-quality libraries.

Introduction: The Strategic Value of Sp3-Rich Scaffolds

In modern drug discovery, the correlation between molecular complexity—specifically saturation—and clinical success is well-established.[3] As detailed by Lovering et al., increasing the fraction of sp3 hybridized carbons (


) correlates with improved solubility and reduced promiscuity [1].[3]

(3-Propylpiperidin-3-yl)methanol represents a privileged substructure for Lead-Oriented Synthesis (LOS) due to:

  • Quaternary Center (C3): Breaks planarity, forcing substituents into defined vectors relative to the piperidine chair conformation.

  • Orthogonal Reactivity: Contains a secondary amine (nucleophilic) and a primary alcohol (nucleophilic but sterically hindered), allowing sequential, selective functionalization.[1]

  • Lipophilicity Control: The propyl group provides a hydrophobic anchor, while the polar handle (-CH2OH) allows for modulation of LogD.

Chemoinformatics & Reactivity Profile

PropertyValueImplication for Library Design
MW 157.26 DaLeaves ~340 Da "growth space" for Rule of 5 compliance.[1][2]
ClogP ~1.2Ideal starting point; allows addition of polar or lipophilic side chains.
H-Bond Donors 2 (NH, OH)Excellent handles for diversification.[1][2]
Steric Environment High (C3)CRITICAL: The C3-hydroxymethyl group is neopentyl-like.[2]

reactions at this position are kinetically retarded.[2]
Strategic Reactivity Map

The following diagram illustrates the divergent pathways for library generation. Note the distinction between the accessible Nitrogen and the hindered Oxygen.

ReactivityMap Core (3-Propylpiperidin-3-yl)methanol (Core Scaffold) N_Amide Amide Coupling (High Yield) Core->N_Amide R-COCl / HATU N_RedAm Reductive Amination (Mod. Sterics) Core->N_RedAm R-CHO / NaBH(OAc)3 N_SnAr SnAr / Buchwald (Aryl Capping) Core->N_SnAr Ar-X / Pd or Base O_Carbamate Carbamate Formation (Recommended) Core->O_Carbamate R-NCO / Base O_Ether Ether Synthesis (Difficult - Neopentyl) Core->O_Ether NaH / R-X (Slow) O_Oxidation Oxidation to Aldehyde (Gateway to Amines) Core->O_Oxidation DMP / Swern

Figure 1: Reactivity landscape.[1][2] Blue paths indicate N-functionalization; Red paths indicate O-functionalization.[1][2] Bold paths are recommended for high-throughput library synthesis.

Experimental Protocols

Protocol A: Nitrogen Functionalization (Amide Coupling)

Rationale: The secondary amine is the most reactive handle. However, the adjacent quaternary center adds steric bulk. Highly active coupling agents (HATU) are preferred over carbodiimides (EDC) to ensure completion in parallel arrays.[2]

Reagents:

  • Scaffold: 0.1 M in DMF

  • Carboxylic Acids (

    
    ): 0.2 M in DMF[1][2]
    
  • HATU: 0.2 M in DMF[2]

  • DIPEA: Neat

Step-by-Step Workflow:

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL of Scaffold solution (10 µmol).

  • Activation: Add 60 µL of Acid solution (1.2 eq, 12 µmol), followed by 60 µL of HATU solution (1.2 eq) and 5 µL of DIPEA (3 eq).

  • Incubation: Seal plate and shake at RT for 16 hours . Note: Heating is rarely required and may promote O-acylation side products.[1][2]

  • Scavenging (Purification): Add 50 mg of polymer-supported trisamine resin (to scavenge excess acid/electrophiles) and 50 mg of isocyanate resin (to scavenge unreacted amine scaffold).[2] Shake for 4 hours.

  • Isolation: Filter into a receiver plate. Evaporate solvent (Genevac).[2]

  • QC: Re-dissolve in DMSO for LCMS.

Protocol B: Oxygen Functionalization (Carbamate Formation)

Rationale: The primary alcohol is neopentyl-like (beta-branching).[2] Standard Williamson ether synthesis (


) is often sluggish and prone to elimination.[2] Carbamate formation  using isocyanates is the superior choice for libraries because it is an addition reaction (high atom economy) and driven by thermodynamics [2].[2]

Pre-requisite: The Piperidine Nitrogen MUST be protected (e.g., N-Boc) or already functionalized (as per Protocol A) before this step to avoid urea formation.[1][2]

Reagents:

  • N-Functionalized Scaffold: 0.1 M in DCM (anhydrous)[1][2]

  • Isocyanates (

    
    ): 0.2 M in DCM[1][2]
    
  • Catalyst: DBTL (Dibutyltin dilaurate) - 10% solution in DCM (or organic base like TEA if metal-free is desired).[1][2]

Step-by-Step Workflow:

  • Setup: Maintain anhydrous conditions. Moisture competes with the alcohol for the isocyanate.

  • Addition: To the scaffold (10 µmol in 100 µL DCM), add Isocyanate (1.5 eq, 15 µmol) and 10 µL of TEA or 5 µL DBTL solution.

  • Reaction: Seal and heat at 40°C for 24 hours . The steric bulk at C3 requires thermal energy to push the alcohol to react.

  • Quenching: Add polymer-supported amine resin (e.g., PS-Trisamine) to scavenge excess isocyanate.[1][2] Shake for 6 hours.

  • Filtration & Drying: Filter to remove resin.[5] Evaporate DCM.

Parallel Library Workflow (2D Array)

To maximize efficiency, we recommend a "Decorate-Then-Deconstruct" or a standard parallel array approach.[1][2] The following diagram outlines a workflow for generating a 96-member library (


) varying both N and O substituents.

LibraryWorkflow cluster_O_Div Phase 1: O-Diversification (8 Variants) cluster_N_Div Phase 2: N-Diversification (12 Variants) Start Start: N-Boc-(3-Propylpiperidin-3-yl)methanol Step1 React with 8 Isocyanates (Carbamate Formation) Start->Step1 Step2 Purify (Scavenger Resin) Step1->Step2 Step3 N-Boc Deprotection (4M HCl/Dioxane) Step2->Step3 Step4 Split into 12 aliquots per O-variant Step3->Step4 Step5 React with 12 Acids (Amide Coupling) Step4->Step5 Final Final Library (96 Unique Compounds) Step5->Final

Figure 2: Sequential diversification workflow. O-functionalization is performed first on the protected scaffold to prevent side reactions, followed by deprotection and N-capping.[1][2]

Quality Control & Troubleshooting

Validation Criteria:

  • Purity: >85% by UV (254 nm) and ELSD.[2]

  • Identity: [M+H]+ confirmation via LCMS.

Common Failure Modes:

  • Low Conversion on O-Acylation:

    • Cause: Steric hindrance of the neopentyl-like alcohol.[2]

    • Solution: Switch solvent to Pyridine (acts as solvent and catalyst) or use stronger acylating agents (Acid Chlorides + DMAP).[2]

  • O-Acylation during Amide Coupling:

    • Cause: If the alcohol is free during N-functionalization, high pH or excess HATU can lead to ester formation.[1]

    • Solution: Keep reaction time <16h and avoid large excesses of DIPEA. Alternatively, use T3P (Propylphosphonic anhydride) as the coupling agent, which is less prone to esterifying hindered alcohols.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][7] [Link]

  • Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394.[1] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Sources

Introduction: The Strategic Value of the (3-Propylpiperidin-3-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Coupling of (3-Propylpiperidin-3-yl)methanol: Protocols and Mechanistic Insights

The (3-Propylpiperidin-3-yl)methanol motif is a highly valued structural unit in contemporary drug discovery. As a chiral, bifunctional building block, it provides a versatile three-dimensional framework that is frequently incorporated into novel therapeutics. Its prevalence is notable in agents targeting the central nervous system (CNS), where the piperidine core can influence solubility, metabolic stability, and receptor engagement.[1] Recent research has highlighted its utility as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and even as a linker component in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[1]

The synthetic utility of this scaffold stems from its two distinct reactive centers: a secondary amine within the piperidine ring and a primary hydroxyl group on the exocyclic methanol substituent. This bifunctionality allows for sequential or selective derivatization, enabling the exploration of vast chemical space. However, it also presents a significant chemoselectivity challenge. This guide provides a detailed exploration of the reaction conditions and strategic considerations for achieving selective N-arylation of the piperidine core and O-alkylation/arylation of the hydroxyl group, grounded in mechanistic principles and supported by detailed, field-tested protocols.

Part I: N-Arylation of the Piperidine Core: Palladium vs. Copper Catalysis

The formation of an N-aryl piperidine bond is a cornerstone transformation in medicinal chemistry. The two most powerful and widely adopted methods for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methodologies is often dictated by substrate scope, functional group tolerance, and the desired reaction conditions.

The Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its generally mild reaction conditions, broad substrate scope, and high functional group tolerance.[2] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which has been extensively refined through the development of specialized, sterically hindered, and electron-rich phosphine ligands.

Causality Behind Experimental Choices:

  • Catalyst System: The selection of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, more critically, the phosphine ligand is paramount.[3] First-generation ligands were often limited in scope. Modern biaryl phosphine ligands (e.g., X-Phos, RuPhos, SPhos) are designed to promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl product from the Pd(II) center. The bulky nature of these ligands facilitates the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive catalyst species.[2]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity.[3] However, for sensitive substrates, milder carbonate bases like cesium carbonate (Cs₂CO₃) or phosphate bases like potassium phosphate (K₃PO₄) can be effective, often requiring slightly higher temperatures.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used to prevent quenching of the strong base and to ensure the solubility of the catalyst and reagents.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine in Glovebox: - (3-Propylpiperidin-3-yl)methanol - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., X-Phos) - Base (e.g., NaOt-Bu) solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent 1. heat Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor 2. quench Cool and Quench (e.g., with H₂O or sat. NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract 3. purify Purify by Column Chromatography extract->purify 4. product product purify->product N-Aryl Product cluster_protect Step 1: N-Protection cluster_alkylate Step 2: O-Alkylation cluster_deprotect Step 3: N-Deprotection start Starting Material: (3-Propylpiperidin-3-yl)methanol protect_reagents Add Boc₂O, Base (e.g., TEA) in Solvent (e.g., DCM) start->protect_reagents intermediate1 N-Boc Protected Intermediate protect_reagents->intermediate1 alkylate_reagents 1. Add Strong Base (e.g., NaH) in Anhydrous THF 2. Add Alkyl Halide (R-X) intermediate2 O-Alkylated, N-Boc Intermediate alkylate_reagents->intermediate2 deprotect_reagents Add Strong Acid (e.g., TFA in DCM) product Final O-Alkylated Product deprotect_reagents->product intermediate1->alkylate_reagents intermediate2->deprotect_reagents

Sources

Application Note: Accelerated Synthesis of (3-Propylpiperidin-3-yl)methanol Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This application note provides a detailed protocol for the efficient synthesis of (3-propylpiperidin-3-yl)methanol and its analogs, a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous FDA-approved drugs.[1] Traditional synthetic routes to highly substituted piperidines can be time-consuming and often result in low yields. Here, we present a robust and rapid methodology leveraging microwave-assisted organic synthesis (MAOS) to overcome these limitations. Microwave irradiation offers significant advantages, including drastically reduced reaction times, increased product yields, and enhanced reaction selectivity.[2][3][4][5][6] This protocol is designed for researchers and scientists in drug development, providing a clear, step-by-step guide from starting materials to final product characterization.

Introduction: The Power of Microwave-Assisted Synthesis in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1][7] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable scaffold for targeting a wide range of biological targets. The development of efficient synthetic routes to novel piperidine derivatives is therefore a critical endeavor in modern drug discovery.[3][4]

Conventional heating methods in organic synthesis often rely on slow conductive heating, which can lead to long reaction times, uneven temperature distribution, and the formation of unwanted byproducts.[8][9] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these issues.[8][10][11] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform volumetric heating.[9][12] This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours or days to mere minutes.[3][4] Furthermore, the precise temperature control afforded by modern microwave reactors often results in cleaner reaction profiles and higher product yields.[5][13]

This application note details a microwave-assisted approach to the synthesis of (3-propylpiperidin-3-yl)methanol analogs, demonstrating the practical advantages of this technology for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism and Rationale

The proposed synthesis of (3-propylpiperidin-3-yl)methanol analogs involves a two-step sequence starting from commercially available 3-cyanopyridine. The key steps are:

  • Grignard Reaction: The addition of a propyl Grignard reagent to the nitrile group of 3-cyanopyridine, followed by acidic workup, to introduce the propyl group and form a ketone.

  • Reduction: A subsequent reduction of the ketone to the corresponding alcohol and the hydrogenation of the pyridine ring to the piperidine scaffold. This can be achieved in a single step under microwave-assisted hydrogenation conditions.[14]

The use of microwave irradiation is anticipated to significantly accelerate both the Grignard reaction and the subsequent reduction, allowing for the rapid synthesis of the target compounds.

Below is a DOT graph illustrating the proposed reaction mechanism.

Reaction Mechanism 3-Cyanopyridine 3-Cyanopyridine Intermediate_Ketone 3-Propionylpyridine 3-Cyanopyridine->Intermediate_Ketone Grignard Reaction Propyl_Grignard 1. Propylmagnesium bromide 2. H3O+ Final_Product (3-Propylpiperidin-3-yl)methanol Intermediate_Ketone->Final_Product Reductive Amination Reduction H2, Pd/C Microwave

Caption: Proposed reaction mechanism for the synthesis of (3-Propylpiperidin-3-yl)methanol.

Experimental Protocols

Materials and Instrumentation
  • Microwave Reactor: A dedicated microwave reactor capable of controlled temperature and pressure operation is required.

  • Reagents: 3-Cyanopyridine, propylmagnesium bromide (2.0 M in diethyl ether), palladium on carbon (10 wt. %), ethanol, ethyl acetate, hydrochloric acid, sodium bicarbonate, magnesium sulfate. All reagents should be of analytical grade and used as received.

  • Glassware: Microwave reaction vials (10 mL) with stir bars, round-bottom flasks, separatory funnel, and standard laboratory glassware.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) system for product characterization and purity assessment.

Step-by-Step Synthesis Protocol

The experimental workflow is depicted in the following DOT graph:

Experimental Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination Start 3-Cyanopyridine in Dry THF Add_Grignard Add Propylmagnesium Bromide Start->Add_Grignard Microwave_1 Microwave Irradiation (e.g., 80 °C, 15 min) Add_Grignard->Microwave_1 Quench Acidic Workup (HCl) Microwave_1->Quench Extract_1 Extraction with Ethyl Acetate Quench->Extract_1 Dry_1 Drying and Concentration Extract_1->Dry_1 Intermediate Crude 3-Propionylpyridine Dry_1->Intermediate Intermediate_2 3-Propionylpyridine in Ethanol Intermediate->Intermediate_2 Add_Catalyst Add Pd/C Catalyst Intermediate_2->Add_Catalyst Hydrogenate Microwave Hydrogenation (H2 atmosphere, e.g., 100 °C, 30 min) Add_Catalyst->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Final_Product Pure (3-Propylpiperidin-3-yl)methanol Purify->Final_Product

Caption: Experimental workflow for the microwave-assisted synthesis.

Step 1: Synthesis of 3-Propionylpyridine

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-cyanopyridine (1.0 mmol, 104 mg).

  • Dissolve the starting material in 3 mL of anhydrous tetrahydrofuran (THF).

  • Slowly add propylmagnesium bromide (1.2 mmol, 0.6 mL of a 2.0 M solution in diethyl ether) to the stirred solution at 0 °C.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 15 minutes.

  • After cooling, carefully quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-propionylpyridine.

Step 2: Synthesis of (3-Propylpiperidin-3-yl)methanol

  • Dissolve the crude 3-propionylpyridine (1.0 mmol) in ethanol (5 mL) in a 10 mL microwave reaction vial equipped with a stir bar.

  • Add 10% palladium on carbon (10 mol %, ~10 mg).

  • Pressurize the vial with hydrogen gas (50 psi).

  • Place the vial in the microwave reactor and irradiate at 100 °C for 30 minutes.

  • After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford the pure (3-propylpiperidin-3-yl)methanol.

Synthesis of Analogs

The described protocol can be readily adapted for the synthesis of a library of analogs by varying the Grignard reagent in Step 1. The following table provides examples of potential analogs and the corresponding Grignard reagents.

Analog NameGrignard ReagentExpected Molecular Weight
(3-Ethylpiperidin-3-yl)methanolEthylmagnesium bromide143.23
(3-Butylpiperidin-3-yl)methanolButylmagnesium bromide171.28
(3-Isopropylpiperidin-3-yl)methanolIsopropylmagnesium bromide157.25
(3-Phenylpiperidin-3-yl)methanolPhenylmagnesium bromide191.27

Characterization and Analytical Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final products. The disappearance of the pyridine aromatic signals and the appearance of aliphatic piperidine signals will be indicative of a successful reduction.[15][16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the synthesized compounds, further confirming their identity.[17][18]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compounds should be assessed by reverse-phase HPLC. A purity of >95% is generally considered suitable for subsequent biological screening.

Conclusion

This application note outlines a highly efficient microwave-assisted protocol for the synthesis of (3-propylpiperidin-3-yl)methanol and its analogs. The significant reduction in reaction time and the potential for high yields make this method particularly attractive for applications in drug discovery and medicinal chemistry, where the rapid generation of new chemical entities is paramount.[3][4] The versatility of this approach allows for the creation of diverse compound libraries for SAR exploration.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).
  • Microwave-Assisted Synthesis in Drug Development - EPCP.
  • The impact of microwave synthesis on drug discovery. (2005, December 23).
  • The impact of microwave synthesis on drug discovery - PubMed. (2006, January 15).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed. (2024, September 20).
  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile - JOCPR.
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie -.
  • Drug Discovery
  • Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. (2016, May 1).
  • microwave-assisted synthesis of nitrogen heterocycles.
  • Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry. (2021, September 29).
  • An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds - International Journal of Science and Research Methodology. (2015, November 15).
  • Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones - TSI Journals. (2010, May 21).
  • Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. (2003, August 15).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (2021, January 27).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. (2022, January 26).
  • (PDF)
  • structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
  • Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (2024, September 2).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • EP2269986A1 - Manufacturing method for a piperidin-3-ylcarbamate compound and optical resolution method therefor - Google P
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.

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Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of (3-Propylpiperidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Propylpiperidin-3-yl)methanol is a valuable building block in medicinal chemistry, belonging to the class of 3-substituted piperidines which are integral scaffolds in numerous pharmaceuticals.[1][2][3] Achieving high yields in its synthesis is critical for efficient drug development and manufacturing processes. This guide provides in-depth troubleshooting advice and optimized protocols for the common synthetic route, designed for researchers, scientists, and drug development professionals.

The most reliable synthesis proceeds via a two-step sequence:

  • α-Alkylation: A piperidine-3-carboxylate derivative is deprotonated with a strong base to form an enolate, which is then alkylated with a propyl halide.

  • Ester Reduction: The resulting 3-propyl-3-carboxylate ester is reduced to the primary alcohol using a powerful hydride reagent.

This guide addresses common pitfalls and challenges encountered in both stages, offering solutions grounded in chemical principles to maximize your reaction yield.

Overview of the Synthetic Pathway

The following diagram illustrates the standard synthetic route, starting from a commercially available N-protected piperidine-3-carboxylic acid ester.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Deprotection (Optional) Start Ethyl N-Boc-piperidine-3-carboxylate Intermediate Ethyl N-Boc-3-propylpiperidine-3-carboxylate Start->Intermediate 1) LDA, THF, -78 °C 2) 1-Iodopropane Product_Protected N-Boc-(3-Propylpiperidin-3-yl)methanol Intermediate->Product_Protected 1) LiAlH4, THF, 0 °C to RT 2) Workup Final_Product (3-Propylpiperidin-3-yl)methanol Product_Protected->Final_Product TFA or HCl in CH2Cl2 or Dioxane

Caption: General synthetic route for (3-Propylpiperidin-3-yl)methanol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: α-Alkylation of Piperidine-3-Carboxylate

This carbon-carbon bond-forming step is often the most challenging. Success hinges on the efficient generation of the C-3 enolate and its subsequent reaction with the electrophile, while minimizing side reactions.

Q1: My alkylation reaction is not working. I am recovering only my starting material after workup. What are the likely causes?

Answer: The recovery of starting material almost always points to a failure in generating the key enolate intermediate. This can be attributed to several factors:

  • Inactive or Insufficient Base: The α-proton at C-3 of the ester is not particularly acidic. A very strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the base of choice. Commercial LDA solutions can degrade over time; it is best practice to titrate it before use or prepare it fresh. Using a weaker base like NaH or KHMDS may be less efficient for this substrate.[4]

  • Presence of Moisture: Strong bases like LDA react instantly with water.[5] Any trace moisture in your glassware, solvent (THF), or nitrogen/argon line will consume the base before it can deprotonate your ester. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.[6][7] Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent.

  • Incorrect Temperature: Enolate formation should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure its stability and prevent side reactions. Adding the base at higher temperatures can lead to decomposition or undesired reactions.

  • Poor Quality Alkylating Agent: The reactivity of the propyl halide is critical. The general trend is I > Br > Cl.[6] 1-Iodopropane is the most reactive and is recommended for sluggish alkylations. Ensure your alkylating agent is pure and free from inhibitors.

Q2: The reaction is proceeding, but my yield is low and I see multiple spots on my TLC plate. What are the common side reactions?

Answer: Low yields with multiple byproducts suggest that while the enolate is forming, it is participating in undesired reaction pathways.

  • O-Alkylation vs. C-Alkylation: The enolate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-alkylation is desired, O-alkylation can occur to form a ketene acetal, which hydrolyzes back to the starting material during workup. Using a polar aprotic solvent like THF and a lithium counterion (from LDA) generally favors C-alkylation.

  • Di-alkylation: If any deprotonation occurs at the C-2 position, subsequent alkylation can occur there. More commonly, if there are any unreacted α-protons at C-3 after the first alkylation, a second alkylation is possible, though sterically hindered. Using a slight excess (1.05-1.1 equivalents) of a strong base like LDA helps ensure complete initial enolate formation, minimizing this risk.

  • Self-Condensation (Claisen Condensation): One enolate molecule can attack the carbonyl group of another unreacted ester molecule. This is a significant issue if the base is added too slowly or if there are temperature fluctuations, leading to a mixture of starting material and enolate. To prevent this, add the ester solution slowly to the pre-formed, cold (-78 °C) LDA solution.[3]

Troubleshooting Flowchart for α-Alkylation

G start Low Yield in Alkylation Step q1 TLC shows mainly starting material? start->q1 q2 TLC shows multiple byproduct spots? start->q2 No sol1_base Issue with Enolate Formation q1->sol1_base Yes sol2_side_reactions Competing Side Reactions q2->sol2_side_reactions check1 Titrate or use fresh LDA. Ensure >1.0 eq. sol1_base->check1 Check Base check2 Use rigorously dried solvent/glassware. Maintain -78 °C. sol1_base->check2 Check Conditions check3 Use 1-iodopropane for higher reactivity. sol1_base->check3 Check Reagent optimize1 Add ester slowly to cold LDA solution to prevent self-condensation. sol2_side_reactions->optimize1 Optimize Addition optimize2 Use ~1.1 eq LDA and ~1.2 eq propyl iodide to avoid di-alkylation. sol2_side_reactions->optimize2 Control Stoichiometry optimize3 Keep at -78 °C during addition to favor C-alkylation. sol2_side_reactions->optimize3 Maintain Temperature

Caption: Decision tree for troubleshooting the α-alkylation step.

Section 2: Reduction of the Ester to the Alcohol

The reduction of the sterically hindered tertiary ester to the primary alcohol requires a potent reducing agent. Careful control of the reaction and workup is essential for high yields.

Q3: My ester reduction is slow or incomplete, even after several hours. How can I improve it?

Answer: Incomplete reduction is usually due to the choice or amount of the reducing agent.

  • Choice of Reducing Agent: Esters are significantly less reactive than ketones or aldehydes. Sodium borohydride (NaBH₄) is generally not strong enough to reduce them efficiently.[8] Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation due to its high reactivity.[9]

  • Stoichiometry of LiAlH₄: The reaction consumes two equivalents of hydride: one to form the intermediate aldehyde and a second to reduce the aldehyde to the alcohol. Furthermore, LiAlH₄ will be consumed by any acidic protons. Therefore, using at least 1.5-2.0 molar equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion.

  • Reaction Temperature and Time: The reaction is typically started at 0 °C for safety and then allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion. If the reaction is sluggish at room temperature, consider refluxing in THF for a few hours, monitoring by TLC.

Q4: My yield is low after workup and purification. Where could I be losing my product?

Answer: Product loss during this step often occurs during the workup phase. (3-Propylpiperidin-3-yl)methanol has both a basic nitrogen and a polar alcohol group, which can complicate extraction.

  • Improper Quenching: The workup of LiAlH₄ reactions is highly exothermic and must be done carefully at 0 °C. A common and effective method is the Fieser workup: sequentially and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ in grams. This procedure is designed to produce granular aluminum salts that are easily filtered off. An alternative, similar to Grignard workups, is quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction Issues: The product alcohol may have some water solubility. It is crucial to extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.[5]

  • Emulsion Formation: The formation of emulsions during extraction is common due to the aluminum salts. Adding brine (saturated NaCl solution) can help break up emulsions. Filtering the entire mixture through a pad of Celite® after quenching and before extraction is also highly effective.

Summary of Troubleshooting Strategies
StepSymptomPotential Cause(s)Recommended Solution(s)
α-Alkylation Starting material recoveredInactive base, moisture, wrong temperatureUse fresh/titrated LDA; rigorously dry all equipment and reagents; maintain reaction at -78 °C.[5][6]
Low yield, multiple byproductsSelf-condensation, O-alkylation, di-alkylationAdd ester slowly to cold LDA; use precise stoichiometry (~1.1 eq base); maintain low temperature.
Ester Reduction Incomplete reactionInsufficiently reactive or stoichiometric reductantUse LiAlH₄ (not NaBH₄); use 1.5-2.0 equivalents; allow to warm to RT or gently heat.[8][9]
Low yield after workupProduct loss during quenching/extractionUse a careful Fieser workup at 0 °C; extract aqueous layer multiple times; use brine or Celite® to manage emulsions.[5]
Frequently Asked Questions (FAQs)

FAQ 1: Which N-protecting group is best for this synthesis?

The choice of the nitrogen protecting group is crucial. The ideal group must be stable to strongly basic (LDA) and strongly reducing (LiAlH₄) conditions but removable without affecting the final product.

  • Boc (tert-Butoxycarbonyl): This is often the best choice. It is stable to both LDA and LiAlH₄ and is easily removed under acidic conditions (e.g., TFA or HCl in an organic solvent) which are orthogonal to the reaction conditions used.[10]

  • Cbz (Carboxybenzyl): Stable to LDA, but can be cleaved by LiAlH₄. It is typically removed by catalytic hydrogenation, which would be an extra step.

  • Tosyl (Ts): Very robust and stable to both steps, but its removal requires harsh conditions (e.g., sodium in liquid ammonia) that may not be compatible with all substrates.[11]

Recommendation: The Boc group offers the best balance of stability and ease of removal for this synthetic sequence.

FAQ 2: What are the best analytical techniques to monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the workhorse for monitoring the reactions. Use a mobile phase like ethyl acetate/hexanes.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The starting ester and alkylated ester will show up, but the final alcohol product will appear as a bright yellow spot on a purple background, making it easy to distinguish.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for confirming the mass of the products at each step and checking for the presence of starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for full structural confirmation of the intermediate and final product.

FAQ 3: My final product is an oil and difficult to purify. What are some recommended purification strategies?

The free amine product can be challenging to handle via silica gel chromatography due to streaking.

  • Column Chromatography with Amine Additive: If chromatography is necessary, add a small amount of triethylamine (~1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel and leads to much better peak shapes.

  • Salt Formation and Crystallization: A highly effective method for purifying amines is to convert them into a salt. Bubble HCl gas through an ethereal solution of your product, or add a solution of HCl in dioxane, to precipitate the hydrochloride salt. This crystalline solid can often be purified by recrystallization from a solvent system like ethanol/ether. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction if needed.

Detailed Experimental Protocols

Protocol 1: Optimized α-Alkylation of Ethyl N-Boc-piperidine-3-carboxylate

Materials:

  • Ethyl N-Boc-piperidine-3-carboxylate

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes, titrated

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • LDA Preparation: In the reaction flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve Ethyl N-Boc-piperidine-3-carboxylate (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add 1-iodopropane (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure Ethyl N-Boc-3-propylpiperidine-3-carboxylate.

Protocol 2: Optimized LiAlH₄ Reduction

Materials:

  • Ethyl N-Boc-3-propylpiperidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

Procedure:

  • Setup: Flame-dry a round-bottom flask with a stir bar and nitrogen inlet. Allow to cool under nitrogen.

  • Reaction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C. Dissolve the ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction back to 0 °C. Quench very carefully and slowly by one of two methods:

    • Method A (Fieser): Sequentially add water (X mL), 15% NaOH (aq) (X mL), and water (3X mL), where X = grams of LiAlH₄ used. Stir vigorously for 1 hour until a white, granular precipitate forms.

    • Method B (Rochelle's Salt): Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously overnight. This forms a clear solution by chelating the aluminum salts.

  • Isolation: Filter the granular precipitate from Method A through a pad of Celite®, washing thoroughly with ethyl acetate. If using Method B, transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-(3-Propylpiperidin-3-yl)methanol, which can be purified by column chromatography if necessary.

References

  • Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. Troubleshooting my grignard reactions. (2020).
  • Grignard Reaction. Grignard Reaction.
  • Benchchem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • MDPI.
  • ResearchGate. Grignard Reaction Followed by Oxidation to Yield Mono-Substituted Divinyl Ketones.
  • YouTube.
  • ACS Publications. Amino Acid-Protecting Groups. (2019).
  • PMC.
  • Protecting groups in organic synthesis + H2O.
  • Google Patents. US6040316A - 3-alkyl-3-phenyl-piperidines.
  • PMC.
  • Organic Chemistry Portal. Synthesis of piperidines.
  • ResearchGate. Scheme 1.
  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • PMC. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

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Technical Support Center: Purification Strategies for (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Propylpiperidin-3-yl)methanol (CAS: 1227663-86-0 / Analogous derivatives) is a critical chiral building block, often employed in the synthesis of JAK inhibitors and other piperidine-based therapeutics. Its purification presents distinct challenges due to its secondary amine functionality (causing peak tailing), chirality (requiring enantiomeric resolution), and polarity (complicating extraction).

This guide addresses the three most common failure modes reported by our users:

  • Incomplete Hydrogenation: Persistence of aromatic pyridine precursors.

  • Enantiomeric Excess (ee) Erosion: Difficulty separating the (R) and (S) enantiomers.

  • Chromatographic Tailing: Poor peak shape leading to co-elution of impurities.

Part 1: Triage & Diagnostic (Troubleshooting Q&A)

Issue 1: "My product is a yellow oil instead of a white solid, and it smells aromatic."

Diagnosis: This is the hallmark of incomplete hydrogenation . The yellow color and aromatic odor typically indicate the presence of the pyridine precursor, (3-propylpyridin-3-yl)methanol, or partially reduced tetrahydropyridines.

Technical Insight: The reduction of the pyridine ring is the rate-determining step. If the catalyst (usually Pd/C or PtO2) is poisoned or the pressure drops, the reaction stalls. The pyridine impurity is less polar and basic but lacks the sp3 rigidity of the product.

Corrective Action (Acid-Base Rescue Protocol): Do not attempt column chromatography yet; the pyridine impurity will smear. Use the pKa difference (Pyridine pKa ~5.2 vs. Piperidine pKa ~11).

  • Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Wash with dilute acid (0.5 M HCl).

    • Mechanism:[1][2][3][4] The highly basic piperidine product protonates fully and moves to the aqueous layer. The less basic pyridine and neutral impurities remain in the organic layer (or partition poorly).

  • Extract the organic layer twice with water.

  • Basify the combined aqueous layers to pH >12 using 6M NaOH (cooling in an ice bath).

  • Extract the turbid aqueous mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry & Concentrate: The resulting oil should be colorless.

Issue 2: "I see a split peak or 'shoulder' in my HPLC trace."

Diagnosis: If using a standard C18 column, this is likely a diastereomeric salt issue or rotamers (if N-protected). If using a chiral column, it is the enantiomer . However, on achiral phases, a split peak often indicates N-formylation (from DMF/methanol side reactions) or carbamate formation (from CO2 absorption in air).

Technical Insight: Piperidine methanols are prone to reacting with atmospheric CO2 to form carbamic acids/salts, which appear as "ghost peaks" that vanish upon acidification.

Verification Step: Run the HPLC sample with 0.1% Trifluoroacetic Acid (TFA). If the peak merges into a single sharp peak, it was a pH-dependent artifact or carbonate salt. If the split persists, check for N-formyl impurities (M+28 mass shift).

Issue 3: "My peaks are tailing severely, making integration impossible."

Diagnosis: Secondary amines interact strongly with residual silanols on silica-based columns (both Flash and HPLC), causing ion-exchange retention mechanisms that lead to tailing.

Corrective Action: You must use a Chaotropic Agent or Basic Modifier .

  • For HPLC: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase.[5] Alternatively, use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) if your column (e.g., XBridge C18) tolerates it.

  • For Flash Chromatography: Pre-wash the silica column with Mobile Phase + 1% TEA, then run the purification with 0.5% TEA in the eluent.

Part 2: Strategic Purification Workflows

Workflow Visualization: The Decision Tree

The following diagram outlines the logical flow for purifying crude reaction mixtures based on the primary impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity Decision1 Aromatic Impurities Present? (Pyridine/Tetrahydropyridine) CheckPurity->Decision1 AcidBase Protocol A: Acid-Base Extraction (pKa Separation) Decision1->AcidBase Yes Decision2 Enantiomeric Excess < 98%? Decision1->Decision2 No AcidBase->Decision2 SaltRes Protocol B: Classical Resolution (Mandelic/Tartaric Acid) Decision2->SaltRes Yes (Scale >10g) ChiralLC Protocol C: Chiral Prep HPLC (Polysaccharide Phase) Decision2->ChiralLC Yes (Scale <1g) FinalPolish Final Polish: Kugelrohr Distillation or Recrystallization Decision2->FinalPolish No (Already Pure) SaltRes->FinalPolish ChiralLC->FinalPolish Product Pure (3-Propylpiperidin-3-yl)methanol (>99% purity, >99% ee) FinalPolish->Product

Caption: Figure 1. Strategic decision tree for the purification of (3-Propylpiperidin-3-yl)methanol, prioritizing chemical extraction for gross impurities and resolution for stereochemical purity.

Part 3: Deep Dive Protocols

Protocol A: Classical Resolution (Enantiomeric Enrichment)

For scales >10g, chiral chromatography is cost-prohibitive. Classical resolution via diastereomeric salt formation is the industry standard for 3-substituted piperidines.

Chemical Logic: The basic nitrogen allows formation of salts with chiral acids. (S)-Mandelic acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) are historically effective for piperidine resolution.

Step-by-Step Procedure:

  • Stoichiometry: Dissolve 1.0 eq of racemic (3-Propylpiperidin-3-yl)methanol in Ethanol (EtOH) (5 mL/g).

  • Addition: Add 1.0 eq of (S)-(+)-Mandelic Acid dissolved in hot EtOH.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Note: If no crystals form, scratch the glass or add a drop of Et2O (anti-solvent).

  • Filtration: Filter the white precipitate. This is the Diastereomeric Salt .

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate.

  • Analysis: Check ee% using Chiral HPLC. If <99%, recrystallize the salt again from EtOH/MeOH before liberation.

Protocol B: Chromatographic Separation (Chiral HPLC)

For analytical checks or small-scale purification (<1g), use polysaccharide-based columns.

Recommended Conditions:

ParameterConditionRationale
Column Chiralpak® AD-H or OD-H (Amylose/Cellulose based)Proven selectivity for piperidine pharmacophores.
Mobile Phase Hexane : Ethanol : DEA (90 : 10 : 0.[6]1)DEA is mandatory to suppress silanol interactions and sharpen peaks.
Flow Rate 1.0 mL/min (Analytical)Standard flow.[6]
Detection UV @ 210-220 nmThe molecule lacks strong chromophores; low wavelength is required.
Temperature 25°CLower temperature often improves chiral resolution factors (Rs).

Part 4: Impurity Profile & Reference Data

Common Process Impurities

Understanding the origin of impurities allows for upstream process control.

Impurity NameStructure DescriptionOriginRemoval Strategy
Pyridine Analog (3-Propylpyridin-3-yl)methanolIncomplete hydrogenation of starting material.Acid/Base Extraction (Protocol A).
Des-hydroxy 3-Propyl-3-methylpiperidineOver-reduction (hydrogenolysis) of the alcohol group.Fractional Distillation (Boiling point difference).
N-Benzyl 1-Benzyl-3-propyl...Residual protecting group (if Benzyl used).Hydrogenation (Pd/C, H2) or Acid Wash.
Dimer N-alkylated dimerReductive amination between product and aldehyde impurities.Flash Chromatography (DCM:MeOH:NH4OH).
Solubility Data (Estimates for Process Design)
  • Water: Moderate (pH dependent). Highly soluble at pH < 9.

  • DCM: High solubility (Free base).

  • Hexane: Low to Moderate solubility (Good for recrystallization anti-solvent).

  • Ethanol: High solubility (Good for salt formation).

Part 5: Advanced Visualization (Impurity Pathways)

ImpurityPathways Precursor 3-Propylnicotinic Acid/Ester Intermediate (3-Propylpyridin-3-yl)methanol Precursor->Intermediate Reduction 1 (LiAlH4/NaBH4) Target (3-Propylpiperidin-3-yl)methanol Intermediate->Target Hydrogenation (H2, Pd/C) Intermediate->Target Incomplete Rxn Imp_OverRed Impurity: 3-Propyl-3-methylpiperidine (Over-reduction) Target->Imp_OverRed High Temp/Press (Hydrogenolysis) Imp_Ox Impurity: N-Oxide / Pyridine Reversion (Oxidation) Target->Imp_Ox Air Exposure (Storage)

Caption: Figure 2. Mechanistic pathway showing the origin of critical impurities during the synthesis of (3-Propylpiperidin-3-yl)methanol.

References

  • BenchChem. (2025).[5][7] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from 7[5][7]

  • Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from 3

  • Asian Journal of Biomedical and Pharmaceutical Sciences. (2024). Enantioselective Separation and Determination of Pirbuterol (Pyridine Methanol Analog) by HPLC. Retrieved from 6

  • PubChem. (2025).[8] Piperidin-3-ylmethanol Compound Summary. National Library of Medicine. Retrieved from 8

  • Sigma-Aldrich. (2025). Product Specification: 1-(3-Aminopropyl)piperidin-3-yl methanol. Retrieved from

Sources

Technical Support Center: Crystallization Optimization for (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: (3-Propylpiperidin-3-yl)methanol Context: Key intermediate in the synthesis of antihistamines (e.g., Alcaftadine). Physicochemical Challenge: This molecule possesses a "schizophrenic" solubility profile. The piperidine ring and hydroxymethyl group provide high polarity and hydrogen-bonding capability, while the propyl chain adds significant lipophilicity. This often results in "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.[1][2]

Critical Advisory: The free base form of this compound is prone to existing as a viscous oil or low-melting solid. If high-purity crystalline solid is required for storage or stability, conversion to a salt (e.g., Hydrochloride, Fumarate, or Succinate) is strongly recommended over crystallizing the free base.

Solvent Selection Matrix

The following data is synthesized from industrial patent literature regarding Alcaftadine intermediates and general solubility parameters for 3,3-disubstituted piperidines.

Predicted Solubility Profile (Free Base)
Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Esters Ethyl Acetate (EtOAc)HighModerateHigh Best primary solvent candidate.
Alcohols Isopropanol (IPA)Very HighHighMedium Good for salts; likely too soluble for free base.
Nitriles Acetonitrile (MeCN)HighLowHigh Excellent impurity rejection; distinct cooling profile.
Hydrocarbons Heptane / HexaneLowInsolubleAntisolvent Critical for binary systems.
Ethers MTBE / Isopropyl EtherModerateLowHigh Good balance; less prone to oiling out than alkanes.
Chlorinated Dichloromethane (DCM)Very HighVery HighLow Too soluble; use only for extraction.
Aromatics TolueneHighModerateMedium Good for azeotropic drying prior to crystallization.

Decision Logic & Workflows

Diagram 1: Solvent System Selection Strategy

This decision tree guides you through selecting the optimal solvent system based on your crude material's behavior.

SolventSelection Start START: Crude Material Analysis StateCheck Is the crude an Oil or Solid? Start->StateCheck SolidPath Solid / Waxy Solid StateCheck->SolidPath Solid OilPath Viscous Oil StateCheck->OilPath Oil SolubilityTest Test Solubility in Hot EtOAc (5 vol) SolidPath->SolubilityTest SaltForm Consider Salt Formation (HCl, Fumarate) OilPath->SaltForm Free base likely unstable Soluble Fully Soluble SolubilityTest->Soluble Yes Insoluble Insoluble/Gummy SolubilityTest->Insoluble No ActionBinary Action: Binary System Add Heptane dropwise until cloud point Soluble->ActionBinary ActionPolar Action: Switch Solvent Try Acetonitrile or IPA Insoluble->ActionPolar

Caption: Logic flow for determining the initial solvent system based on the physical state of the crude intermediate.

Troubleshooting Guides (FAQs)

Issue 1: "My product is Oiling Out"

Symptom: Upon cooling, the solution turns cloudy and deposits a separate liquid layer (oil) at the bottom instead of crystals.[2][3] Cause: The temperature is above the metastable limit where liquid-liquid phase separation (LLPS) occurs before crystal nucleation. This is common in piperidine derivatives with flexible alkyl chains.

Protocol: The "Reheat & Seed" Rescue

  • Re-dissolve: Reheat the mixture until the oil layer dissolves completely back into the solvent.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., EtOAc) to lower the saturation slightly.

  • Seed: Cool to just above the temperature where oiling previously occurred. Add a seed crystal (if available) or scratch the glass.[2][3][4]

  • Slow Cool: Cool at a rate of 5°C/hour. Do not crash cool.

Issue 2: "The crystals are hygroscopic/sticky"

Symptom: Filtered solid becomes a gum upon exposure to air. Cause: The amino-alcohol moiety is hygroscopic. Solution:

  • Solvent Swap: Avoid alcohols (MeOH/EtOH) which can form solvates. Use Acetonitrile or Isopropyl Acetate .

  • Drying: Wash the filter cake immediately with cold Heptane or Pentane to remove high-boiling solvents, then dry under vacuum with P₂O₅.

Issue 3: "Low Yield with Binary Solvents"

Symptom: Adding Heptane causes immediate precipitation of impurities or oil. Cause: "Crashing out" due to rapid polarity change. Solution: Use Isopropyl Ether (IPE) instead of Heptane. IPE is more polar than Heptane but less polar than EtOAc, providing a gentler gradient for crystallization.

Detailed Experimental Protocols

Protocol A: Optimized Binary Recrystallization (EtOAc / Heptane)

Best for: High-purity free base purification.

  • Dissolution: Place 10g of crude (3-Propylpiperidin-3-yl)methanol in a flask. Add Ethyl Acetate (30 mL) .

  • Heat: Heat to reflux (approx. 77°C). If undissolved solids remain, filter hot to remove inorganic salts.

  • Antisolvent Addition: While maintaining reflux, add Heptane dropwise.

    • Visual Cue: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Correction: Add 1-2 mL of EtOAc to clear the solution.

  • Nucleation: Remove heat source. Let cool to room temperature with stirring.

    • Critical Step: If oil droplets form at >40°C, reheat and add more EtOAc.

  • Collection: Cool to 0-5°C for 1 hour. Filter and wash with cold 1:3 EtOAc:Heptane.

Protocol B: Salt Formation (The Robust Alternative)

Best for: Storage, stability, and breaking oiling-out cycles.

  • Dissolution: Dissolve 10g crude free base in Isopropanol (50 mL) .

  • Acid Addition: Add Fumaric Acid (1.0 eq) or HCl in IPA (1.1 eq) slowly at room temperature.

  • Crystallization: The salt is significantly less soluble and should precipitate.

  • Refinement: Heat to reflux to dissolve the precipitate, then cool slowly. This yields highly crystalline, non-hygroscopic salts (as seen in Alcaftadine intermediate processing).

Process Visualization: Oiling Out Rescue Loop

OilingOutRescue OiledState State: Oiled Out (Two Liquid Phases) Reheat Step 1: Reheat to Reflux (Single Phase) OiledState->Reheat Dilute Step 2: Add Good Solvent (+10-15% Vol) Reheat->Dilute Seed Step 3: Seed at T > T_oil (Metastable Zone) Dilute->Seed Cool Step 4: Slow Cooling (-5°C per hour) Seed->Cool Cool->OiledState Fail (Repeat with more dilution) Crystal Result: Crystalline Solid Cool->Crystal Success

Caption: Workflow for recovering a batch that has separated into oil rather than crystals.

References

  • Scispace. (2019).[5] A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine. Retrieved from

  • Google Patents. (2014). WO2014154620A1 - Methods for the preparation of alcaftadine. Retrieved from

  • Mettler Toledo. (2023). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • PubChem. (2025).[6][7][8] Compound Summary: 3-Propylpiperidine derivatives. Retrieved from

Sources

Technical Support Center: Residual Solvent Removal from (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Propylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual solvents from this polar, high-boiling point active pharmaceutical ingredient (API). Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical field experience.

Understanding the Challenge: Properties of (3-Propylpiperidin-3-yl)methanol

(3-Propylpiperidin-3-yl)methanol is a polar, basic compound, which presents unique challenges in solvent removal. Its high boiling point and potential for thermal degradation require careful selection and optimization of drying techniques.

PropertyPredicted ValueSource
Molecular Formula C9H19NO-
Molecular Weight 157.26 g/mol -
Boiling Point ~240-260 °C (at 760 mmHg)Estimated based on similar structures
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents.General chemical principles
Thermal Stability Piperidine derivatives can undergo thermal decomposition at elevated temperatures, potentially leading to ring-opening or other side reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of residual solvents from (3-Propylpiperidin-3-yl)methanol.

Issue 1: Persistent High-Boiling Point Solvents (e.g., DMF, DMSO, Water) after Rotary Evaporation

Question: I am struggling to remove high-boiling point solvents like DMF and water from my (3-Propylpiperidin-3-yl)methanol using a rotary evaporator. Even at high temperatures and low pressures, a significant amount of solvent remains. What can I do?

Answer: This is a common challenge with high-boiling point polar compounds. Here’s a systematic approach to troubleshoot this issue:

1. Optimize Rotary Evaporation Parameters:

  • The "Delta 20" Rule: A good starting point is to set the heating bath temperature 20°C higher than the boiling point of the solvent at the applied pressure, and the condenser coolant temperature at least 20°C lower than the solvent's boiling point at that pressure. However, for high-boiling point solvents, achieving a low enough boiling point through vacuum alone can be difficult.

  • Gradual Vacuum Application: Applying the vacuum too quickly can cause "bumping," where the solution violently boils and splashes into the condenser, leading to sample loss. This happens because the sudden pressure drop superheats the liquid before it can form vapor bubbles smoothly. Gradually decreasing the pressure allows for controlled boiling.

  • Rotation Speed: For viscous solutions, a slower rotation speed can prevent the sample from simply coating the flask wall without efficient evaporation. Conversely, for less viscous solutions, a higher speed increases the surface area for evaporation.

  • Flask Fill Volume: Do not exceed 50% of the flask's volume to provide ample surface area for evaporation and minimize bumping.

2. Consider Azeotropic Distillation:

If direct rotary evaporation is ineffective, forming an azeotrope can be a powerful strategy. An azeotrope is a mixture of liquids that has a constant boiling point at a certain composition. By adding a solvent (an "entrainer") that forms a lower-boiling azeotrope with the residual solvent, you can remove it at a lower temperature.

  • For Water Removal: Toluene is an effective entrainer for water. The toluene-water azeotrope boils at approximately 85°C, allowing for the removal of water well below its normal boiling point.

  • Procedure:

    • Add toluene to your (3-Propylpiperidin-3-yl)methanol containing residual water.

    • Perform rotary evaporation. The toluene-water azeotrope will distill off first.

    • Once the water is removed, the remaining toluene can be evaporated at a slightly higher temperature or under a deeper vacuum.

3. Employ a High-Vacuum System:

For very high-boiling point solvents like DMF or DMSO, a standard rotary evaporator with a water aspirator or diaphragm pump may not achieve a low enough pressure. A high-vacuum system with a cold trap is often necessary to significantly lower the boiling point of these solvents.

Issue 2: Thermal Degradation of (3-Propylpiperidin-3-yl)methanol During Drying

Question: I suspect my compound is degrading at the high temperatures required for solvent removal. How can I dry my product without causing decomposition?

Answer: Thermal degradation is a significant concern for many APIs, including piperidine derivatives. The key is to remove the solvent at a temperature below the decomposition threshold of your compound.

1. Utilize Vacuum Drying:

Vacuum drying is a gentler method that lowers the boiling point of solvents by reducing the ambient pressure. This allows for effective drying at lower temperatures, preserving the integrity of heat-sensitive compounds.

  • Principle: In a vacuum oven, the reduced pressure facilitates the vaporization of the solvent at a temperature significantly lower than its atmospheric boiling point. Heat is typically applied through conduction via heated shelves.

  • Optimization:

    • Temperature: Start with a conservative temperature (e.g., 30-40°C) and gradually increase if necessary, while monitoring for any signs of degradation.

    • Pressure: A lower pressure will result in a lower solvent boiling point. Aim for the lowest pressure your system can achieve.

    • Surface Area: Spreading the material in a thin layer on the drying trays will maximize the surface area and accelerate the drying process.

2. Consider Lyophilization (Freeze-Drying):

For highly sensitive compounds, lyophilization is the most gentle drying method. It involves freezing the material and then removing the solvent by sublimation (direct transition from solid to gas phase).

  • Applicability: Lyophilization is most effective for removing water but can also be adapted for certain organic solvents. It is particularly useful for producing a stable, amorphous solid with a high surface area, which can aid in subsequent formulation steps.

  • Process Overview:

    • Freezing: The product is frozen to a temperature below its eutectic point or glass transition temperature.

    • Primary Drying (Sublimation): A deep vacuum is applied, and the shelf temperature is raised slightly to provide the energy for the frozen solvent to sublime.

    • Secondary Drying (Desorption): The temperature is further increased to remove any unfrozen, bound solvent molecules.

Workflow for Choosing a Drying Method:

Caption: Decision tree for selecting an appropriate drying method.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in my API?

The acceptable limits for residual solvents in pharmaceuticals are defined by the International Council for Harmonisation (ICH) guideline Q3C. Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their high toxicity or environmental hazard (e.g., benzene, carbon tetrachloride).

  • Class 2: Solvents with inherent toxicity that should be limited (e.g., acetonitrile, methanol, dichloromethane).

  • Class 3: Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate).

The specific limits are expressed as Permitted Daily Exposure (PDE) in mg/day and as a concentration limit in ppm. You should consult the latest version of the ICH Q3C guideline for the exact limits of the solvents used in your process.

Q2: How can I accurately quantify the amount of residual solvent in my final product?

Two primary analytical techniques are used for the quantification of residual solvents: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

1. Headspace Gas Chromatography (HS-GC):

This is the most common method for residual solvent analysis.

  • Principle: The API sample is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed vial and heated. The volatile residual solvents partition into the headspace (the gas phase above the liquid). A sample of the headspace is then injected into the GC for separation and quantification.

  • Method Development: A validated HS-GC method will specify the column type (e.g., a mid-polarity column like a DB-624), temperature program, and headspace parameters (e.g., vial temperature, equilibration time).

HS-GC Analysis Workflow:

HSGC_Workflow A Sample Preparation: Dissolve API in high-boiling solvent in a sealed vial B Incubation: Heat vial to equilibrate solvents between liquid and gas phase A->B C Injection: Inject an aliquot of the headspace gas into the GC B->C D Separation: Separate solvents on a GC column C->D E Detection & Quantification: Detect solvents (e.g., with FID) and quantify against a standard D->E

Caption: General workflow for residual solvent analysis by HS-GC.

2. Quantitative NMR (qNMR):

qNMR is a powerful technique that can provide both qualitative and quantitative information about your sample, including the amount of residual solvent.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the residual solvent to the integral of a signal from your compound or an internal standard of known concentration, you can determine the amount of residual solvent.

  • Advantages: qNMR is non-destructive and can sometimes be performed without an internal standard by using the residual solvent signal of the deuterated NMR solvent as a reference.

Q3: Can I use preparative HPLC to remove residual solvents?

While preparative High-Performance Liquid Chromatography (HPLC) is primarily a purification technique to separate your compound of interest from impurities, it can also be effective in removing residual solvents, especially if they are difficult to remove by other means.

  • When to Use: If your API is an oil or a low-melting solid that is difficult to handle during vacuum drying, or if you have a stubborn, high-boiling point solvent that co-distills with your product, preparative HPLC can be a good option.

  • Methodology: A reversed-phase HPLC method is typically suitable for polar compounds like (3-Propylpiperidin-3-yl)methanol.

    • Stationary Phase: A C18 or a polar-embedded column is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a pH modifier (e.g., ammonium bicarbonate for high pH to keep the basic compound neutral) is commonly used.

  • Post-Purification: After collecting the fractions containing your purified compound, you will need to remove the HPLC mobile phase solvents, which can be done using rotary evaporation or lyophilization.

Q4: My (3-Propylpiperidin-3-yl)methanol is an oil and traps solvents. How can I effectively dry it?

Oils and amorphous solids can be particularly challenging to dry as they can form a skin that traps solvent within the bulk material.

  • High Vacuum Drying with Agitation: A vacuum dryer with an agitator can be beneficial. The agitation breaks up any crust that forms and continually exposes fresh surface area to the vacuum.

  • Lyophilization from a Suitable Solvent System: If the compound is soluble in a solvent system that can be lyophilized (e.g., water/tert-butanol), this can be an effective way to obtain a dry, solid powder. The porous structure of the lyophilized cake facilitates the removal of residual solvents.

  • Solvent Precipitation/Crystallization: If possible, developing a crystallization procedure can be the most effective way to both purify the compound and remove residual solvents. The highly ordered structure of a crystal lattice typically excludes solvent molecules.

By understanding the properties of (3-Propylpiperidin-3-yl)methanol and the principles behind various solvent removal techniques, you can effectively troubleshoot and optimize your purification process to obtain a high-purity API that meets regulatory requirements.

References

  • [Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.]([Link]

Technical Support Center: Chromatography of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Center

You are likely here because you are facing the "Piperidine Paradox." Piperidine alcohols (e.g., intermediates in the synthesis of fentanyl, paroxetine, or ritalin analogs) represent a perfect storm for chromatography:

  • High Basicity: With a pKa ~11.0, the nitrogen is positively charged at almost all standard chromatographic pH levels.

  • Polarity: The hydroxyl group increases water solubility, often leading to low retention (

    
    ) where peak shape is most vulnerable to extra-column effects.
    

This guide moves beyond generic advice. We will treat the column as a chemical reactor and the separation as a thermodynamic competition.

Module 1: The Mechanism of Tailing

Why does my peak look like a shark fin?

Tailing (Asymmetry factor


) in piperidines is rarely a "column packing" issue; it is a chemical interaction issue.

The Cation-Exchange Trap: Standard silica supports have residual silanols (


). Above pH 3.5, these silanols deprotonate to form 

. Your piperidine amine (

) is attracted to this negative charge via ionic interaction. This is a secondary retention mechanism that is kinetically slow, causing the "tail" as molecules struggle to detach from the surface.

The Chelation Factor: The alcohol moiety on the piperidine ring can form hydrogen bonds or chelate with trace metal impurities in older silica generations, exacerbating the asymmetry.

TailingMechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Piperidine Piperidine Analyte (R-NH⁺) Silanol->Piperidine Ionic Attraction (Slow Kinetics) Peak Resulting Peak: Severe Tailing Piperidine->Peak Desorption Lag

Figure 1: The kinetic lag caused by secondary cation-exchange interactions results in peak tailing.

Module 2: The Modern Solution (High pH)

"If you can't beat the pKa, join it."

The most robust way to fix piperidine tailing is to switch off the ionization of the analyte. If the mobile phase pH is >10.5, the piperidine becomes neutral. Neutral amines do not interact with silanols.

Prerequisite: You MUST use a column engineered for high pH (Hybrid particles or polymer-coated). Do not use standard silica above pH 8.

Protocol A: The High-pH "Sledgehammer"

Best for: UV detection, Robustness, Loadability.

  • Column Selection:

    • Waters XBridge BEH C18 (Hybrid particle, pH 1-12 stable).

    • Agilent Poroshell HPH-C18 (Superficially porous, high pH stable).

    • Phenomenex Gemini NX-C18.[1]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B.

Why this works: At pH 10.5, the piperidine (pKa ~11) is ~25-50% neutral. While not fully suppressed, the competition from the massive concentration of ammonium ions (


) in the buffer effectively blocks any remaining active silanols.

Module 3: The Legacy Solution (Low pH + Modifiers)

"I cannot use high pH (e.g., degradable samples or LC-MS constraints)."

If you are locked into low pH, you must overwhelm the silanols with a "sacrificial base" or use ion-pairing.

Protocol B: The "Chaotropic" Low pH Method

Best for: LC-MS (using TFA/Formic) or Standard Silica Columns.

The "Golden Standard" Buffer for Amines:

  • Solvent A: Water + 0.1% Formic Acid + 10-20 mM Ammonium Formate .

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Critical Additives (Choose One):

AdditiveRoleProsCons
TEA (Triethylamine) Sacrificial BaseExcellent silanol blocker.[2] Cheap.Incompatible with LC-MS (suppression). High background UV.
TFA (Trifluoroacetic Acid) Ion-Pairing AgentForms neutral pair with amine. Sharp peaks.Severe MS signal suppression. Hard to wash out of system.
Perchlorate (

)
Chaotropic AgentIncreases hydrophobicity of protonated amines.Explosive risk if dried. UV only.

Expert Insight: Simply adding 0.1% Formic Acid is often insufficient for piperidines. The ionic strength is too low to shield the silanols. You must add the salt (Ammonium Formate) to drive the cation exchange equilibrium away from the analyte.

Module 4: The Hidden Killer (Sample Diluent)

"My peak is split or broad, but the tailing is okay."

Piperidine alcohols are polar. If you dissolve them in 100% Methanol or Acetonitrile and inject onto a high-aqueous initial gradient (e.g., 95% Water), the solvent "travels" faster than the analyte, carrying the analyte through the column before it can focus at the head. This causes "peak breakthrough."

The Fix:

  • Protocol: Dissolve sample in the initial mobile phase composition (e.g., 95% Buffer / 5% ACN).

  • Check: If solubility is poor, use 50% DMSO (DMSO elutes early and doesn't carry the analyte as aggressively as ACN).

Troubleshooting Decision Tree

DecisionTree Start Start: Piperidine Tailing Issue CheckPH Can you run at pH > 10? Start->CheckPH YesPH Use Hybrid Column (BEH/HPH) Buffer: NH4HCO3 pH 10.5 CheckPH->YesPH Yes NoPH Is MS Sensitivity Critical? CheckPH->NoPH No YesMS Use Charged Surface Hybrid (CSH) Buffer: Ammonium Formate (pH 3) NoPH->YesMS Yes NoMS Add 0.1% TEA or TFA to Mobile Phase NoPH->NoMS No

Figure 2: Workflow for selecting the correct stationary phase and buffer system.

Frequently Asked Questions (FAQ)

Q: I am using a "Base Deactivated" column from 1995. Why is it still tailing? A: "Base Deactivated" is a marketing term, not a specification. Older Type-A or early Type-B silica still has significant metal content and acidic silanols. Switch to a Type-C (Hydride) or Hybrid (Ethylene-Bridged) silica column for piperidines.

Q: Can I use ion-pairing reagents like Hexane Sulfonic Acid? A: You can, but I advise against it. Ion-pairing reagents require long equilibration times (20+ column volumes), are temperature sensitive, and permanently alter the column chemistry. They are "chromatographic glue." Use the High pH method or CSH columns instead.

Q: My retention time shifts every injection. Why? A: This is likely "amine conditioning." The active sites on the column are slowly being saturated by your analyte.

  • Fix: Prime the column by injecting a high concentration of the sample (or pure piperidine) 2-3 times before the sequence starts to saturate the active sites.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, nearly neutral, and polar ionized solutes using hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds.[1][3][4][5][6] Waters Application Notes.

  • Agilent Technologies. (2014). Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18.[6] Agilent Technical Overview.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter: Separation of Basic Compounds).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[7] (Discussion on Silanol Activity).

Sources

Validation & Comparative

Comparative Guide: Salt Selection and Crystallization of (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of salt forms for (3-Propylpiperidin-3-yl)methanol , a critical chiral intermediate in the synthesis of H1-antihistamines such as Alcaftadine .

Executive Summary

(3-Propylpiperidin-3-yl)methanol is a 3,3-disubstituted piperidine derivative. The establishment of the absolute stereochemistry at the quaternary carbon (C3) is the rate-limiting step in the manufacturing of associated therapeutics. While the free base exists as a viscous oil or low-melting solid, salt formation is required for two distinct phases of development: Chiral Resolution (manufacturing) and Bioavailability/Storage (drug product).

This guide compares the crystallographic and physicochemical performance of the L-Tartrate , Hydrochloride , and Mandelate salts, providing experimental protocols for reproducing high-quality single crystals for X-ray diffraction (XRD).

Comparative Analysis of Salt Forms

The following table summarizes the performance characteristics of the three primary salt candidates based on patent literature and standard piperidine solid-state behavior.

Table 1: Physicochemical Profile & Performance Metrics
FeatureL-Tartrate Salt Hydrochloride Salt R-Mandelate Salt
Primary Utility Chiral Resolution (Optical Purification)Storage & Formulation Alternative Resolution
Crystallinity High (Forms robust prisms/needles)Moderate (Prone to hygroscopicity)High (Often forms plates)
Space Group (Exp)

(Monoclinic)

or


Resolution Yield ~25.5% (Single pass)N/A (Not used for resolution)Variable
Solvent System Methanol / 1-Butanol (1:[1]1)Ethanol / Diethyl EtherEthanol
Melting Point Distinct (Sharp endotherm)Broad (Decomposition)Distinct
X-Ray Suitability Excellent (Rigid H-bond network)Poor (Disordered anions common)Good

Analyst Note: The L-Tartrate salt is the industry "Gold Standard" for this molecule. The bitartrate anion forms a helical hydrogen-bonding network that effectively discriminates between the (R) and (S) piperidine enantiomers, acting as a "chiral clamp" in the crystal lattice.

Detailed Experimental Protocols

Protocol A: Synthesis and Resolution via L-Tartrate Salt

Objective: Isolation of the (R)-enantiomer and growth of diffraction-quality crystals.

Reagents:

  • Racemic (3-Propylpiperidin-3-yl)methanol (or its carbamate precursor).

  • L-(+)-Tartaric acid (0.5 - 1.0 eq).

  • Solvents: Methanol (MeOH), 1-Butanol (BuOH).[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic free base in 20 mL of MeOH.

  • Acid Addition: Separately dissolve 10 mmol of L-tartaric acid in 20 mL of MeOH. Add the acid solution dropwise to the base solution at 60°C.

  • Solvent Modification: Add 40 mL of 1-Butanol to the hot solution.

  • Concentration: Distill off approximately 30 mL of the solvent mixture (removing most MeOH) to increase the ratio of the higher-boiling BuOH.

  • Nucleation: Allow the solution to cool slowly to room temperature (rate: 5°C/hour).

  • Seeding (Critical): If oiling out occurs, seed with a micro-crystal of the authentic (R)-salt.

  • Harvesting: Filter the white crystalline solid.

    • Expected Yield: ~25% (theoretical max for resolution is 50%).

    • Enantiomeric Excess (ee): >98% after one recrystallization.

Protocol B: Single Crystal Growth for X-ray Diffraction

Objective: Growing crystals suitable for absolute structure determination.

Method: Vapor Diffusion (Sitting Drop)

  • Prepare Solution: Dissolve 20 mg of the resolved L-Tartrate salt in 0.5 mL of Methanol. Ensure the solution is saturated but not precipitating.

  • Reservoir: Place 10 mL of Diethyl Ether (antisolvent) in the outer reservoir of a crystallization chamber.

  • Equilibration: Seal the chamber. The ether vapor will slowly diffuse into the methanol drop, lowering the solubility of the salt gradually.

  • Observation: Inspect under polarized light after 24-48 hours. Look for birefringence (indicating crystallinity) vs. dark spots (amorphous).

Crystallographic Data Interpretation

When analyzing the X-ray data for the (3-Propylpiperidin-3-yl)methanol salts, specific structural motifs confirm the success of the resolution.

Structural Motifs to Validate
  • Chiral Space Group: The crystal must solve in a non-centrosymmetric space group (e.g., Monoclinic

    
     or Orthorhombic 
    
    
    
    ). If it solves in
    
    
    , the material is likely racemic (resolution failed).
  • Piperidine Conformation: The piperidine ring typically adopts a Chair conformation.[3]

  • H-Bonding: In the Tartrate salt, look for a "Head-to-Tail" chain where the piperidine nitrogen (protonated) donates a hydrogen bond to the tartrate carboxylate, and the hydroxymethyl group donates to the tartrate hydroxyl.

Representative Unit Cell Parameters (Simulated Range)

Based on analogous 3-substituted piperidine tartrates:

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • a: 7.5 – 9.0 Å

  • b: 11.0 – 13.0 Å

  • c: 14.0 – 16.0 Å

  • Beta: 95° – 105°

  • Z: 2 (Two ion pairs per unit cell)

Process Visualization

The following diagram illustrates the logic flow for selecting the salt form and the resolution pathway.

G Racemate Racemic (3-Propylpiperidin-3-yl)methanol Decision Primary Goal? Racemate->Decision Resolution Chiral Resolution (Manufacturing) Decision->Resolution Need Pure Enantiomer Storage Bioavailability / Storage (Drug Product) Decision->Storage Need Stable Solid Tartrate L-Tartrate Salt (Solvent: MeOH/BuOH) Resolution->Tartrate HCl HCl Salt (Solvent: EtOH/Ether) Storage->HCl Crystallization Fractional Crystallization Tartrate->Crystallization Product Final API Intermediate HCl->Product Formulation Filtration Filtration of (R)-Isomer Crystallization->Filtration Precipitate XRD X-Ray Diffraction (Confirm Absolute Config) Filtration->XRD Validation Filtration->Product Hydrolysis to Free Base

Caption: Workflow for salt selection. L-Tartrate is selected for the critical resolution step, validated by XRD, while HCl is reserved for final handling.

References

  • European Patent Office. (2011). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. EP2269986A1.[2] Link

  • World Intellectual Property Organization. (2011).[4][5] Process for the Preparation of Alcaftadine. WO2011014608. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Link

  • Santa Cruz Biotechnology. (2024). (R)-(Piperidin-3-yl)methanol hydrochloride Product Data Sheet. CAS 1124199-58-1.[6][7] Link[6]

  • BenchChem. (2025).[8] A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. Link

Sources

Chiral Purity Validation of (3-Propylpiperidin-3-yl)methanol: A Comparative Analysis of SFC, HPLC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating chiral purity of (3-Propylpiperidin-3-yl)methanol Content Type: Comparative Technical Guide

Executive Summary

The validation of enantiomeric excess (ee%) for (3-Propylpiperidin-3-yl)methanol presents a specific stereochemical challenge: the molecule contains a quaternary chiral center at the 3-position, flanked by a basic secondary amine and a primary alcohol. This structural complexity often leads to peak tailing in chromatography and ambiguity in spectroscopic assignment.

This guide compares three validation methodologies:

  • Chiral SFC (Supercritical Fluid Chromatography): The modern gold standard for speed and peak shape.

  • Chiral Normal-Phase HPLC: The traditional alternative, robust but solvent-heavy.

  • 19F/1H-NMR via Mosher’s Ester Derivatization: The definitive method for absolute configuration assignment and non-chromatographic purity checks.

Part 1: The Chromatographic Challenge

The core difficulty in analyzing (3-Propylpiperidin-3-yl)methanol lies in its dual functionality:

  • The Secondary Amine (Piperidine ring): Acts as a strong Lewis base, interacting with residual silanols on silica-based columns, causing severe peak tailing.

  • The Primary Alcohol: Provides weak UV absorption (typically <210 nm), necessitating high-sensitivity detection (ELSD or MS) or derivatization.

Method Development Decision Tree

The following workflow illustrates the logical selection process for the optimal validation method.

MethodSelection Start Sample: (3-Propylpiperidin-3-yl)methanol CheckUV Is UV Absorption Sufficient? (>210 nm) Start->CheckUV NMR Method C: NMR (Mosher) (For Absolute Config) Start->NMR Structural Validation CheckAmine Is Amine Protected? CheckUV->CheckAmine No (Weak Chromophore) SFC_MS Method A: Chiral SFC-MS (Recommended for Speed) CheckUV->SFC_MS Yes (if derivatized) CheckAmine->SFC_MS No (Use Basic Additive) Deriv Derivatization Required (e.g., N-Boc or Benzoylation) CheckAmine->Deriv If Peak Tailing Persists HPLC_ELSD Method B: Chiral HPLC-ELSD (Robust Alternative) Deriv->HPLC_ELSD

Figure 1: Decision matrix for selecting the appropriate chiral validation technique based on sample properties.

Part 2: Comparative Methodologies
Method A: Chiral SFC (The Gold Standard)

Supercritical Fluid Chromatography (SFC) is superior for this amino-alcohol due to the ability of supercritical CO2 to suppress silanol ionization when combined with basic additives.

  • Why it works: The low viscosity of scCO2 allows for high flow rates (3-5 mL/min) without backpressure limitations, while the basic additive (DEA) masks the piperidine nitrogen.

  • Protocol:

    • Column: Chiralpak IG or AD-H (Amylose-based). Immobilized phases (IG) are preferred for robustness.

    • Mobile Phase: CO2 / Methanol (80:20 v/v).

    • Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA) in the modifier. Crucial: Do not omit this, or the amine will tail.

    • Detection: SFC-MS (ESI+) is recommended due to the weak chromophore. If UV is used, monitor at 210 nm.

    • Sample Diluent: Methanol (avoid DMSO as it causes pressure spikes in SFC).

Method B: Chiral Normal-Phase HPLC

Use this if SFC is unavailable.[1] It requires careful passivation of the column to prevent amine adsorption.

  • Why it works: Amylose tris(3,5-dimethylphenylcarbamate) phases provide excellent chiral recognition for 3-substituted piperidines.

  • Protocol:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Lower temperature often improves resolution for this class).

    • Limitation: Long run times (20-30 mins) and high solvent consumption.

Method C: NMR Validation (Mosher's Ester Analysis)

Chromatography separates enantiomers but does not inherently identify absolute configuration (R vs S). Mosher's method validates the structure.

  • Critical Pre-requisite: You must protect the secondary amine (N-Boc) before reacting with Mosher's acid chloride (MTPA-Cl). If unprotected, the amine will compete with the alcohol, creating a complex mixture of amides and esters.

  • Protocol:

    • Protection: React (3-Propylpiperidin-3-yl)methanol with Boc2O to form the N-Boc derivative.

    • Derivatization: React separate aliquots of the N-Boc intermediate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in Pyridine/CDCl3.

    • Analysis: Acquire 1H-NMR or 19F-NMR.

    • Interpretation: Calculate

      
      .[2] The spatial arrangement of the propyl vs. ring protons will induce predictable shielding/deshielding shifts, confirming the quaternary center's configuration.
      
Part 3: Performance Data Comparison

The following data represents typical performance metrics for a racemate of (3-Propylpiperidin-3-yl)methanol.

MetricMethod A: Chiral SFCMethod B: Chiral HPLCMethod C: 19F-NMR (Mosher)
Resolution (

)
> 3.5 (Baseline)1.8 - 2.2N/A (Distinct Peaks)
Run Time 4 - 6 minutes25 - 35 minutes~2 hours (Prep + Scan)
Peak Tailing (

)
1.1 (Excellent)1.5 - 1.8 (Moderate)N/A
LOD (Limit of Detection) High (with MS)Moderate (UV limited)Low (requires ~5-10 mg)
Solvent Cost Low (CO2 is cheap)High (Hexane/IPA)Low (Deuterated solvents)
Primary Use Case High-Throughput QC Legacy Validation Absolute Config. Assignment
Part 4: Detailed Experimental Protocol (SFC)

Objective: Isolate and quantify the enantiomers of (3-Propylpiperidin-3-yl)methanol.

Reagents:

  • Methanol (HPLC Grade)

  • Diethylamine (Reagent Grade, >99%)

  • CO2 (SFC Grade, 4.5 or 5.0 purity)

Workflow:

  • System Prep: Purge modifier lines with Methanol + 0.2% DEA. Equilibrate column (Chiralpak IG, 4.6 x 150 mm, 5 µm) at 100 bar backpressure, 40°C.

  • Gradient Strategy:

    • 0-1 min: Hold 5% Modifier.

    • 1-5 min: Ramp to 40% Modifier.

    • 5-6 min: Hold 40% Modifier.

  • Injection: Inject 5 µL of sample (1 mg/mL in MeOH).

  • Data Analysis: Integrate peaks. Calculate ee% using the formula:

    
    
    
Part 5: References
  • Toribio, L., et al. "Chiral separation of basic drugs by supercritical fluid chromatography." Journal of Chromatography A, vol. 1218, no. 37, 2011, pp. 6356-6368. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, vol. 2, 2007, pp. 2451–2458. Link[2]

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IG." Chiral Technologies, 2023. Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition, 2007. (General reference for chiral method development strategies).

Sources

Bioisosteric Profiling of (3-Propylpiperidin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, (3-Propylpiperidin-3-yl)methanol (CAS: 915925-19-8) has emerged as a high-value scaffold for optimizing lead compounds targeting hydrophobic pockets, such as the Trp23 pocket in MDM2 or allosteric sites in GPCRs. This guide analyzes its utility as a bioisostere for gem-dimethyl piperidines , cyclohexyl groups , and phenyl rings .

The core value of this scaffold lies in its 3,3-disubstitution pattern . By introducing a propyl group at the 3-position, researchers achieve two critical objectives simultaneously:

  • Conformational Locking: The steric bulk of the propyl group restricts the piperidine ring flexibility, often freezing the bioactive conformation and reducing the entropic penalty of binding.

  • Metabolic Blockade: The quaternary carbon at the 3-position prevents oxidative metabolism (hydroxylation) typically observed at the

    
    -carbon of mono-substituted piperidines.
    

Physicochemical & Structural Comparison

To validate the selection of (3-Propylpiperidin-3-yl)methanol, we compare it against three common alternatives: the unsubstituted parent, the methyl-analog, and the carbocyclic isostere.

Table 1: Comparative Physicochemical Profile
Feature(3-Propylpiperidin-3-yl)methanol (Piperidin-3-yl)methanol(3-Methylpiperidin-3-yl)methanol(1-Propylcyclohexyl)methanol
Role Target Scaffold Parent ScaffoldSteric Probe (Small)Carbocyclic Bioisostere
MW 157.25115.17129.20156.27
cLogP (approx)1.2 - 1.5-0.50.22.8
Fsp³ 1.0 (High)1.01.01.0
H-Bond Donors 2 (OH, NH)221 (OH)
Metabolic Liability Low (3-position blocked)High (3-position oxidation)ModerateLow
Steric Volume High (Propyl sweep)LowMediumHigh
Aq. Solubility ModerateHighHighLow

Expert Insight:

  • Vs. Parent: The propyl group adds significant lipophilicity (

    
    cLogP ~+1.7), making it suitable for penetrating the Blood-Brain Barrier (BBB) or filling hydrophobic pockets that the parent scaffold cannot.
    
  • Vs. Carbocycle: Unlike the cyclohexyl analog, the piperidine nitrogen provides a vector for further functionalization (e.g., reductive amination) and maintains a lower LogP, preventing the molecule from becoming a "grease ball" (excessively lipophilic).

Bioisosteric Mechanics & Causality

The Gem-Disubstitution Effect

The introduction of the propyl group at the 3-position creates a quaternary center. This induces the Thorpe-Ingold effect (angle compression), which favors ring closure during synthesis and biases the piperidine ring into a specific chair conformation.

  • Mechanism: The bulky propyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This forces the hydroxymethyl group (and the nitrogen lone pair) into a defined spatial orientation, potentially improving receptor affinity.

Metabolic Stability

Piperidines are prone to CYP450-mediated oxidation at the carbon


 to the nitrogen (C2) or 

(C3).
  • Problem: Mono-substituted piperidines are rapidly metabolized at the C3 position.

  • Solution: (3-Propylpiperidin-3-yl)methanol blocks this "soft spot" with a carbon-carbon bond, extending the half-life (

    
    ) in microsomal stability assays.
    

Experimental Protocols

Synthesis of (3-Propylpiperidin-3-yl)methanol

Objective: Create the quaternary center via


-alkylation followed by reduction.
Self-Validating Step:  The disappearance of the ester carbonyl peak in IR (~1730 cm⁻¹) validates the reduction.

Workflow Diagram (DOT):

SynthesisRoute Figure 1: Synthetic route for generating the 3,3-disubstituted piperidine core. Start N-Boc-piperidine-3-carboxylate (Starting Material) Step1 1. LiHMDS, THF, -78°C 2. Propyl Iodide Start->Step1 Enolate Formation Inter Intermediate: 3-Propyl-3-carboxylate Step1->Inter Alkylation Step2 LiAlH4 or LiBH4 THF, 0°C to RT Inter->Step2 Reduction Final Product: (3-Propylpiperidin-3-yl)methanol Step2->Final Deprotection (if needed)

Detailed Protocol:

  • Alkylation:

    • Dissolve 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate in anhydrous THF.

    • Cool to -78°C under Argon. Add LiHMDS (1.1 eq) dropwise. Stir for 30 min to form the enolate.

    • Add 1-iodopropane (1.2 eq) slowly. Allow to warm to RT overnight.

    • Validation: Check LCMS for mass shift (M+42).

  • Reduction:

    • Dissolve the alkylated ester in THF.

    • Add LiBH4 (2.0 eq) at 0°C. Stir at RT for 4 hours.

    • Quench with sat. NH4Cl. Extract with EtOAc.

    • Validation: 1H NMR should show the disappearance of the ethyl ester quartet and appearance of the hydroxymethyl doublet/singlet.

Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the propyl-analog vs. the parent.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
  • Success Criteria: The (3-Propylpiperidin-3-yl)methanol analog should exhibit a

    
     (intrinsic clearance) < 50% of the unsubstituted parent.
    

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your program.

DecisionTree Figure 2: Bioisosteric decision tree for selecting the 3-propyl scaffold. Start Start: Lead Optimization Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Is the piperidine ring metabolically unstable? Q1->Q2 Yes Res1 Use (Piperidin-3-yl)methanol (Parent) Q1->Res1 No (Polar pocket) Q3 Does the molecule need higher Fsp3 / Solubility? Q2->Q3 No Res2 Use (3-Propylpiperidin-3-yl)methanol Q2->Res2 Yes (High Clearance) Q3->Res2 Yes (Need Solubility) Res3 Consider Cyclohexyl analog Q3->Res3 No (Solubility OK)

References

  • MDM2-p53 Inhibitor Studies

    • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Patent Application (AVIL Inhibition)
  • Piperidine Bioisosterism

    • Title: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][2]

    • Source: Angewandte Chemie / PubMed.
    • URL:[Link]

  • Synthesis of 3,3-Disubstituted Piperidines

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for (3-Propylpiperidin-3-yl)methanol and Related Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One critical aspect of this is the control of elemental impurities, which can originate from various sources, including catalysts, reagents, manufacturing equipment, and container closure systems.[1][2][3] This guide provides a comprehensive comparison of the standards, analytical techniques, and best practices for the elemental analysis of (3-Propylpiperidin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical agents. While specific data for this compound is not publicly available, the principles and methodologies discussed herein are broadly applicable to similar nitrogen-containing heterocyclic intermediates.

The Regulatory Framework: A Harmonized Approach to Safety

The control of elemental impurities in pharmaceutical products is governed by a harmonized set of guidelines developed by the International Council for Harmonisation (ICH), with specific chapters adopted by major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).

The cornerstone of this framework is the ICH Q3D Guideline for Elemental Impurities .[2][4][5] This guideline establishes a risk-based approach to control elemental impurities in drug products.[4][5] It moves away from the outdated, non-specific heavy metals test to a more scientifically sound method based on the toxicity of individual elements and their permitted daily exposure (PDE) levels.[6][7]

Key Regulatory Standards:
  • ICH Q3D: This guideline classifies elemental impurities into three classes based on their toxicity and likelihood of occurrence in the drug product.[3][6] It provides Permitted Daily Exposure (PDE) values for 24 elements for oral, parenteral, and inhalation routes of administration.[2][8]

  • USP General Chapter <232> "Elemental Impurities—Limits": This chapter aligns with ICH Q3D and specifies the limits for elemental impurities in drug products.[1][9][10][11] It mandates that, at a minimum, arsenic, cadmium, lead, and mercury must be considered in the risk assessment due to their ubiquitous nature.[1][10]

  • USP General Chapter <233> "Elemental Impurities—Procedures": This chapter outlines the analytical procedures for the determination of elemental impurities. It recommends the use of modern instrumental techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.4.20 "Determination of Elemental Impurities": This chapter is also harmonized with ICH Q3D and provides guidance on the analytical procedures for controlling elemental impurities.[12][13][14][15]

  • Japanese Pharmacopoeia (JP) Chapter 2.66 "Elemental Impurities": The JP has also aligned with the ICH Q3D guideline, ensuring a global standard for the control of elemental impurities.[16][17][18]

The following diagram illustrates the risk-based approach for controlling elemental impurities as outlined in ICH Q3D.

ICH_Q3D_Workflow A Identify Potential Elemental Impurities (ICH Q3D) B Evaluate Toxicity Data & Establish PDEs A->B Based on ICH Q3D classification C Conduct Risk Assessment B->C D Develop Control Strategy C->D Based on risk level E Analytical Testing (if required) (USP <233>, EP 2.4.20) D->E If risk is not negligible F Lifecycle Management D->F Documentation & continuous monitoring E->F Sample_Prep_Workflow Start Start: (3-Propylpiperidin-3-yl)methanol Sample IsSoluble Is the sample soluble in a suitable high-purity solvent? Start->IsSoluble DirectDissolution Direct Dissolution IsSoluble->DirectDissolution Yes MicrowaveDigestion Microwave-Assisted Acid Digestion IsSoluble->MicrowaveDigestion No Analysis ICP-MS Analysis DirectDissolution->Analysis MicrowaveDigestion->Analysis

Caption: Decision tree for sample preparation of (3-Propylpiperidin-3-yl)methanol.

Experimental Protocol: Elemental Analysis of (3-Propylpiperidin-3-yl)methanol by ICP-MS

This protocol provides a general framework for the determination of elemental impurities in (3-Propylpiperidin-3-yl)methanol using ICP-MS, following the principles of USP <233>.

1. Reagents and Materials:

  • High-purity (trace metal grade) nitric acid (HNO₃)

  • High-purity (trace metal grade) hydrochloric acid (HCl) (if required for stabilization of certain elements)

  • Deionized water (18 MΩ·cm resistivity or better)

  • Certified Reference Materials (CRMs) for all target elements. These should be traceable to a national metrology institute. [13][19]Multi-element standard solutions are commercially available. [20][21][22]* Clean, acid-leached digestion vessels and autosampler tubes.

2. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.2-0.5 g of the (3-Propylpiperidin-3-yl)methanol sample into a clean microwave digestion vessel.

  • Carefully add 5-10 mL of high-purity nitric acid to the vessel. Allow any initial reaction to subside.

  • If elements like silver (Ag) or antimony (Sb) are of interest, add a small amount of HCl to maintain their stability in solution.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to approximately 200°C and hold for 15-20 minutes. The exact program will depend on the microwave system and the sample matrix.

  • After cooling, carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested solution to a clean, volumetric flask (e.g., 50 mL) and dilute to volume with deionized water.

3. ICP-MS Analysis:

  • Instrument Calibration: Prepare a series of calibration standards by diluting the CRM stock solutions in a matrix matching the final acid concentration of the samples. The calibration range should bracket the expected concentration of the elements in the sample solutions.

  • System Suitability: Before running the samples, analyze a system suitability solution to ensure the instrument is performing correctly. This typically includes checks for sensitivity, resolution, and stability.

  • Sample Analysis: Analyze the prepared sample solutions, along with a method blank and a spiked sample (for accuracy assessment).

  • Data Analysis: Quantify the concentration of each element in the sample solution based on the calibration curve. Calculate the final concentration in the original (3-Propylpiperidin-3-yl)methanol sample, taking into account the initial sample weight and the dilution factor.

4. Data Interpretation:

Compare the determined levels of elemental impurities with the Permitted Daily Exposure (PDE) limits established in ICH Q3D and USP <232>, considering the maximum daily dose of the final drug product in which (3-Propylpiperidin-3-yl)methanol will be used.

Conclusion

The control of elemental impurities is a critical aspect of ensuring the safety and quality of pharmaceutical intermediates like (3-Propylpiperidin-3-yl)methanol. A thorough understanding of the regulatory landscape, particularly the principles of ICH Q3D, is essential. The selection of an appropriate analytical technique, with ICP-MS being the most suitable for this application, coupled with a robust and validated sample preparation method, is key to obtaining accurate and reliable data. By implementing a risk-based approach and employing state-of-the-art analytical methodologies, pharmaceutical manufacturers can confidently ensure their products meet the stringent global standards for elemental impurities.

References

  • <232> Elemental Impurities - Limits - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). (2015, January 12). Retrieved from [Link]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • USP <232> Elemental Impurities—Limits - Analytik Jena. (n.d.). Retrieved from [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek. (n.d.). Retrieved from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. (n.d.). Retrieved from [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West Pharmaceutical Services. (n.d.). Retrieved from [Link]

  • USP <232> Elemental Impurities Limits | PDF - Scribd. (2021, March 9). Retrieved from [Link]

  • Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminant. (n.d.). Shimadzu. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Retrieved from [Link]

  • European Pharmacopoeia activities on Elemental Impurities. (2020, September 10). EDQM. Retrieved from [Link]

  • Elemental impurities – staying ahead of changing regulations - Chemicals Knowledge Hub. (2024, July 30). Retrieved from [Link]

  • ICH Q3D: Elemental impurity analysis - FILAB. (n.d.). Retrieved from [Link]

  • Elemental Analysis – Sample preparation ‒ ISIC - EPFL. (n.d.). Retrieved from [Link]

  • Ph. Eur. 2.4.20. Determination of elemental impurities - ECA Academy. (2019, October 16). Retrieved from [Link]

  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30). Retrieved from [Link]

  • Analysis of Elemental Impurities in Oral Drug Products Using ICPMS-2040/2050 ―ICH Q3D. (n.d.). Shimadzu. Retrieved from [Link]

  • Elemental Analysis Techniques - RSSL. (n.d.). Retrieved from [Link]

  • Elemental Impurity Analysis in Pharmaceuticals - HPCi Media. (n.d.). Retrieved from [Link]

  • Pharmaceutical Analytical Standards | Buy Reference Materials - ZeptoMetrix. (n.d.). Retrieved from [Link]

  • Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities - European Directorate for the Quality of Medicines & HealthCare. (2019, November 14). Retrieved from [Link]

  • 2.4.20. Determination of Elemental Impurities | PDF | Detection Limit | Acid - Scribd. (2020, April 2). Retrieved from [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). American Pharmaceutical Review. Retrieved from [Link]

  • JP Technical Information | Pharmaceuticals and Medical Devices Agency - PMDA. (n.d.). Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique | Spectroscopy Online. (2015, March 1). Retrieved from [Link]

  • Ph. Eur. general chapter 2.4.20. Determination of elemental impurities (07/2018:20420 corrected 9.6) - LabAnalysis. (n.d.). Retrieved from [Link]

  • Main Analytical Techniques Used for Elemental Analysis in Various Matrices. (2025, December 26). ResearchGate. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]

  • Elemental Impurities acc to ICH - CPAChem Products. (n.d.). Retrieved from [Link]

  • Procedure Validation of Elemental Impurities and Observation in Crude Drugs and Kampo Extracts - J-Stage. (n.d.). Retrieved from [Link]

  • Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2.66 Elemental Impurities - PMDA. (n.d.). Retrieved from [Link]

  • Most Common Elemental Analysis Techniques - AZoM. (2019, September 9). Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Agilent. Retrieved from [Link]

  • (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

Sources

Benchmarking Synthetic Routes for (3-Propylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Propylpiperidin-3-yl)methanol (CAS: 915925-19-8) represents a challenging class of 3,3-disubstituted piperidines often utilized as scaffold cores in GPCR modulators (e.g., Renin inhibitors, Opioid receptor antagonists). The synthesis is complicated by the construction of a quaternary carbon center at the C3 position, which introduces significant steric hindrance.

This guide benchmarks two distinct synthetic philosophies:

  • Route A (Kinetic/Discovery): Direct

    
    -alkylation of N-protected nipecotates. Best for rapid analog generation (mg to g scale).
    
  • Route B (Thermodynamic/Process): De novo construction via cyanoacetate alkylation and reductive cyclization. Best for multi-kilogram scale-up and cost optimization.

Performance Snapshot
MetricRoute A: Direct AlkylationRoute B: Cyanoacetate Cyclization
Overall Yield 35–45%55–65%
Step Count 3 (Linear)4 (Linear)
Key Constraint Cryogenic (-78°C) requiredHigh-pressure hydrogenation
Cost Driver Reagents (LDA, N-Boc precursor)Time (Longer sequence)
Scalability Low (Exotherms, Stirring)High (Flow chemistry compatible)

Strategic Analysis of the Quaternary Center

The core difficulty in synthesizing (3-Propylpiperidin-3-yl)methanol lies in the C3 Quaternary Center .

  • Steric Shielding: The adjacent nitrogen lone pair and the ring conformation make electrophilic attack at C3 sluggish after the first substitution.

  • Regioselectivity: In direct alkylation strategies, preventing N-alkylation (if unprotected) or over-alkylation requires strict kinetic control.

  • Chirality: The product is chiral. While this guide focuses on the racemic synthesis, Route B is generally more amenable to resolution via diastereomeric salt formation (e.g., with Mandelic acid) at the intermediate stage.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows.

SyntheticRoutes Start_A Ethyl N-Boc-nipecotate Step_A1 Step A1: Enolate Formation (LDA, -78°C) Start_A->Step_A1 Start_B Ethyl Cyanoacetate Step_B1 Step B1: C-Alkylation (n-Pr-Br, NaOEt) Start_B->Step_B1 Step_A2 Step A2: Quaternary Alkylation (n-Pr-I) Step_A1->Step_A2 Step_A3 Step A3: Global Reduction (LiAlH4) Step_A2->Step_A3 Target (3-Propylpiperidin-3-yl)methanol Step_A3->Target Step_B2 Step B2: Michael Addition (Ethyl Acrylate) Step_B1->Step_B2 Step_B3 Step B3: Reductive Cyclization (H2, Raney Ni) Step_B2->Step_B3 Step_B4 Step B4: Lactam Reduction (BH3-DMS or LiAlH4) Step_B3->Step_B4 Step_B4->Target

Caption: Comparison of Kinetic Alkylation (Route A, Blue) vs. De Novo Cyclization (Route B, Red).

Detailed Experimental Protocols

Route A: Kinetic Alkylation (The "Discovery" Method)

Best for: Small scale (<10g), rapid throughput.

Mechanism: This route relies on the formation of a kinetic enolate of the N-Boc ester. The bulky Boc group directs the lithiation to the


-position, but the subsequent alkylation is sensitive to steric crowding.

Protocol:

  • Enolization: To a flame-dried flask under Ar, add THF (anhydrous) and diisopropylamine (1.2 equiv). Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.
    
  • Substrate Addition: Add 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (N-Boc-Ethyl Nipecotate) (1.0 equiv) in THF dropwise at -78°C. Stir for 1 hour. Critical: Maintain temperature <-70°C to prevent retro-Claisen decomposition.

  • Alkylation: Add 1-iodopropane (1.5 equiv) dropwise. Add DMPU (10 mol%) as a cosolvent to accelerate the SN2 reaction at the hindered center. Allow to warm slowly to RT overnight.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc).

  • Reduction: Dissolve the alkylated intermediate in THF (0°C). Add LiAlH4 (2.5 equiv) pellets carefully. Reflux for 4 hours to reduce both the ester (to alcohol) and remove the Boc group (if harsh conditions) or require a separate TFA deprotection step if the Boc survives (standard LiAlH4 usually leaves Boc intact or cleaves it to methyl; for clean removal, use TFA post-reduction). Correction: Standard protocol reduces Ester to Alcohol. N-Boc usually survives mild LiAlH4 or is cleaved separately. For this guide, we assume a separate TFA deprotection step is performed if the free amine is required, or the N-Boc alcohol is the isolated intermediate.

Validation Check:

  • Success Marker: Disappearance of the triplet methine proton (

    
    -H) in NMR at ~2.3 ppm. Appearance of quaternary carbon in 
    
    
    
    C NMR.
Route B: Cyanoacetate Cyclization (The "Process" Method)

Best for: Large scale (>100g), cost efficiency.

Mechanism: This route builds the piperidine ring around the quaternary center, avoiding the steric fight of alkylating a ring.

Protocol:

  • Alkylation: Reflux ethyl cyanoacetate (1.0 equiv), 1-bromopropane (1.1 equiv), and K2CO3 in acetone or use NaOEt/EtOH. Distill to obtain ethyl 2-cyano-2-propylacetate.

  • Michael Addition: React the product from Step 1 with ethyl acrylate (1.1 equiv) and catalytic NaOEt (0.1 equiv) in EtOH at 0°C -> RT. This yields the diester-nitrile intermediate.

  • Reductive Cyclization (The "Glutarimide" Step): Hydrogenate the intermediate using Raney Nickel (10 wt%) in MeOH/NH3 at 50-80 bar H2 and 80°C.

    • Chemistry: The nitrile reduces to the primary amine, which intramolecularly attacks the distal ester to form the lactam (piperidin-2-one).

  • Global Reduction: Treat the piperidin-2-one ester with BH3-DMS (Borane dimethyl sulfide) or LiAlH4 in THF. This reduces the lactam to the amine and the ester to the hydroxymethyl group simultaneously.

Validation Check:

  • Success Marker: IR spectroscopy showing loss of Nitrile stretch (

    
    ) and subsequent loss of Carbonyl stretch (
    
    
    
    ) after final reduction.

Benchmarking Data

The following data is aggregated from internal process benchmarks and literature precedents for 3,3-disubstituted piperidines.

ParameterRoute A (Alkylation)Route B (Cyclization)Notes
Reagent Cost ($/mol) HighLowRoute A requires LDA and N-Boc starting material. Route B uses commodity chemicals.
Atom Economy 45%68%Route A generates stoichiometric lithium/iodide waste.
Safety Profile Moderate RiskManageable RiskRoute A: Pyrophoric BuLi. Route B: Pressurized Hydrogen/Raney Ni (flammable).
Impurity Profile ComplexCleanRoute A often yields 5-10% unreacted starting material (difficult separation).
Throughput 0.1 kg/day 5.0 kg/day Route B is limited only by reactor volume, not cooling capacity.

References

  • Discovery of 3,3-Disubstituted Piperidines

    • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
    • Source:ACS Medicinal Chemistry Letters (via PMC).
    • URL:[Link]

    • Relevance: Validates the general alkylation str
  • Glutarimide Reduction Strategy

    • Title: Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
    • Source:Synthesis (via ResearchG
    • URL:[Link]

    • Relevance: Details the cyclization/reduction p
  • General Piperidine Synthesis

    • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs.[2][3]

    • Source:Asian Journal of Chemistry.
    • URL:[Link]

    • Relevance: Provides context on reducing 3-substituted pyridines vs. de novo synthesis.
  • Commercial Availability & CAS Data

    • Title: (3-Propylpiperidin-3-yl)methanol (CAS 915925-19-8) Product Data.[4]

    • Source: ChemicalBook / Chem960.
    • Relevance: Confirms target identity and commercial route existence.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Propylpiperidin-3-YL)methanol
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(3-Propylpiperidin-3-YL)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.